2-Chloroquinoxaline-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHRBMCCCRMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroquinoxaline-6-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Chloroquinoxaline-6-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related quinoxaline and sulfonamide derivatives to offer well-founded predictions of its characteristics and a plausible synthetic pathway.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. A chloro group is substituted at the 2-position of the quinoxaline ring, and a sulfonamide group is attached at the 6-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClN₃O₂S |
| Molecular Weight | 243.67 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)N)N=C(C=N2)Cl |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds, such as 2-chloroquinoxaline[1][2] and various sulfonamides[3].
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | Not available (likely decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. |
| pKa | (Predicted) Acidic proton on sulfonamide nitrogen. |
| LogP | (Predicted) ~1.5 - 2.5 |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of quinoxaline sulfonamide derivatives[4]. A common approach involves the chlorosulfonation of a quinoxaline precursor, followed by amination.
Proposed Synthetic Pathway:
A potential starting material is 2-hydroxyquinoxaline (quinoxalin-2(1H)-one). The synthesis can proceed through the following key steps:
-
Chlorosulfonation of 2-hydroxyquinoxaline.
-
Amination of the resulting sulfonyl chloride to form 2-hydroxyquinoxaline-6-sulfonamide.
-
Chlorination of the hydroxyl group to yield the final product, this compound.
Alternatively, chlorination could be performed first, followed by chlorosulfonation and amination. The reactivity and stability of the intermediates would determine the optimal sequence.
Caption: A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-hydroxyquinoxaline-6-sulfonyl chloride
-
To a stirred solution of 2-hydroxyquinoxaline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it carefully onto crushed ice.
-
The precipitated solid, 2-hydroxyquinoxaline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-hydroxyquinoxaline-6-sulfonamide
-
Suspend the crude 2-hydroxyquinoxaline-6-sulfonyl chloride in an aqueous ammonia solution.
-
Stir the mixture at room temperature for several hours.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-hydroxyquinoxaline-6-sulfonamide.
Step 3: Synthesis of this compound
-
A mixture of 2-hydroxyquinoxaline-6-sulfonamide and phosphorus oxychloride (POCl₃) is heated at reflux for a specified period.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully treated with ice-water, and the resulting solid is collected by filtration.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Spectral Analysis (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoxaline ring would appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), C=N stretching of the pyrazine ring (~1600 cm⁻¹), and C-Cl stretching.[3][5][6][7] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (243.67 for C₈H₆ClN₃O₂S) would be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of SO₂ and other characteristic fragments of the quinoxaline ring.[8][9] |
Biological and Pharmacological Potential
Quinoxaline and sulfonamide moieties are prevalent in medicinal chemistry due to their wide range of biological activities[4][10][11].
-
Antimicrobial Activity : Many quinoxaline derivatives exhibit antibacterial and antifungal properties[12][13]. Sulfonamides are a well-known class of antibacterial agents[10][11]. Therefore, this compound is a promising candidate for antimicrobial drug discovery.
-
Anticancer Activity : Chloroquinoxaline sulfonamide has been investigated for its potential antineoplastic activity. It is suggested to act as a topoisomerase II poison, leading to DNA damage and apoptosis in cancer cells[14][15]. The title compound may share similar mechanisms of action.
-
Enzyme Inhibition : Sulfonamide-containing compounds are known to be effective enzyme inhibitors, particularly of carbonic anhydrases[10]. The quinoxaline scaffold can also interact with various biological targets.
The combination of the 2-chloroquinoxaline and 6-sulfonamide moieties in a single molecule presents a compelling scaffold for the development of novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ripublication.com [ripublication.com]
- 6. researchgate.net [researchgate.net]
- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Quinoxaline-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-sulfonamide derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural framework, combining the quinoxaline scaffold with a sulfonamide moiety, has led to a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core synthesis pathways for these derivatives, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological landscapes.
Core Synthesis Strategies
The synthesis of quinoxaline-sulfonamide derivatives typically involves a multi-step process. The foundational step is the construction of the quinoxaline ring, which is then followed by the introduction of the sulfonamide group, or vice-versa. Several efficient methods have been developed, including traditional condensation reactions, catalyst-free green protocols, and multi-component reactions.
A prevalent and robust strategy involves the initial synthesis of a quinoxaline core, followed by chlorosulfonation and subsequent amination to install the sulfonamide moiety. Variations in this approach allow for the introduction of diverse substituents on both the quinoxaline ring and the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Workflow
The logical flow for the synthesis of quinoxaline-sulfonamide derivatives can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of quinoxaline-sulfonamide derivatives.
Key Synthetic Pathways and Quantitative Data
Several key pathways have been reported for the synthesis of quinoxaline-sulfonamide derivatives. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. Below are summaries of prominent methods with their reported quantitative data.
Pathway 1: Condensation of o-Phenylenediamines with α-Diketones followed by Sulfonamide Formation
This classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The resulting quinoxaline is then chlorosulfonated and reacted with an amine.
Caption: Synthesis of quinoxaline-sulfonamides via condensation and subsequent sulfonamide formation.
Table 1: Synthesis of 2,3-Diphenylquinoxaline-sulfonamides [1][2]
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | o-Phenylenediamine, Benzil | Glacial Acetic Acid, Reflux | 2,3-Diphenylquinoxaline | Excellent |
| 2 | 2,3-Diphenylquinoxaline | Chlorosulfonic Acid, 0-5 °C | 2,3-Diphenylquinoxaline-6-sulfonyl chloride | 76 |
| 3 | 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Various Amines, Pyridine, Reflux | N-substituted-2,3-diphenylquinoxaline-6-sulfonamides | 59-85 |
Pathway 2: Catalyst-Free Synthesis from o-Phenylenediamines and Phenacyl Bromides
A greener approach involves the catalyst-free reaction of o-phenylenediamines with phenacyl bromides in ethanol, followed by a two-step sulfonamide formation.[3]
Table 2: Catalyst-Free Synthesis of Quinoxaline-Sulfonamides [3]
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | o-Phenylenediamine, Phenacyl Bromide | Ethanol, Reflux | 2-Arylquinoxaline | 70-85 |
| 2 | 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic Acid | 2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride | 85 |
| 3 | 2-Methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride | Aromatic Amines, Solvent-free | Substituted quinoxaline-sulfonamides | Good to Excellent |
Pathway 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamides
This pathway starts with the condensation of a substituted o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione, which is then functionalized with a sulfonamide group.[1]
Table 3: Synthesis of Quinoxaline-2,3(1H,4H)-dione Sulfonamide Derivatives [1]
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Substituted o-phenylenediamine, Oxalic acid | Condensation | 1,4-Dihydroquinoxaline-2,3-dione | - |
| 2 | 1,4-Dihydroquinoxaline-2,3-dione | Chlorosulfonic Acid, 0-5 °C | Quinoxaline-dione sulfonyl chloride | - |
| 3 | Quinoxaline-dione sulfonyl chloride | Amines, Amino acids, Morpholine, Piperazine | Quinoxaline-2,3(1H,4H)-dione sulfonamides | 61-66 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the key steps in the synthesis of quinoxaline-sulfonamide derivatives.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
To a solution of o-phenylenediamine (1 mmol) in glacial acetic acid (10 mL), benzil (1 mmol) is added. The reaction mixture is refluxed for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride[2]
2,3-Diphenylquinoxaline (1 mmol) is added portion-wise to an excess of chlorosulfonic acid (5 mL) at 0-5 °C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride.
Protocol 3: Synthesis of N-Aryl-2,3-diphenylquinoxaline-6-sulfonamide[1][2]
A mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride (1 mmol) and the appropriate aromatic amine (1.2 mmol) in pyridine (5 mL) is refluxed for 3-5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into cold water. The solid product is filtered, washed with dilute HCl and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol) to give the desired N-aryl-2,3-diphenylquinoxaline-6-sulfonamide.
Biological Significance and Signaling Pathways
Quinoxaline-sulfonamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6][7] Their mechanism of action often involves the inhibition of key enzymes or the modulation of specific signaling pathways. For instance, some derivatives act as carbonic anhydrase inhibitors, a class of enzymes involved in various physiological and pathological processes, including tumorigenesis.[8][9]
Carbonic Anhydrase Inhibition Pathway
The inhibition of carbonic anhydrase (CA) by certain quinoxaline-sulfonamide derivatives is a key mechanism for their potential anticancer activity. CAs, particularly the tumor-associated isoform CA IX, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation.
Caption: Inhibition of the Carbonic Anhydrase IX pathway by quinoxaline-sulfonamide derivatives.
This guide provides a foundational understanding of the synthesis and potential applications of quinoxaline-sulfonamide derivatives. The presented pathways, data, and protocols offer a starting point for researchers to design and synthesize novel analogs with tailored biological activities for further investigation in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpras.com [ijpras.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Analysis of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential mechanisms of action of 2-Chloroquinoxaline-6-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. Quinoxaline sulfonamides are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C8H6ClN3O2S Molecular Weight: 243.67 g/mol CAS Number: Not available
Synthesis
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
A general procedure for the synthesis of quinoxaline sulfonamides involves the reaction of a quinoxaline sulfonyl chloride with an amine.[1]
-
Synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride: 2-Chloroquinoxaline would be treated with chlorosulfonic acid. The reaction mixture is typically stirred at an elevated temperature. After completion, the mixture is poured onto ice, and the resulting precipitate of 2-chloroquinoxaline-6-sulfonyl chloride is filtered, washed with cold water, and dried.
-
Synthesis of this compound: The synthesized 2-chloroquinoxaline-6-sulfonyl chloride is then reacted with ammonia (e.g., in the form of ammonium hydroxide) in a suitable solvent like dioxane or THF. The reaction mixture is stirred, and upon completion, the product is isolated by filtration or extraction and purified by recrystallization.
Spectroscopic Data
Specific quantitative spectroscopic data for this compound is not available in the reviewed literature. The following tables summarize the expected characteristic spectroscopic features based on data from closely related quinoxaline sulfonamide derivatives.[5][6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | Characteristic Absorption Range (cm-1) |
| N-H stretch (sulfonamide) | 3350 - 3150 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N stretch (quinoxaline) | 1620 - 1580 |
| C=C stretch (aromatic) | 1600 - 1450 |
| S=O stretch (sulfonamide, asymmetric) | 1350 - 1300 |
| S=O stretch (sulfonamide, symmetric) | 1170 - 1140 |
| C-Cl stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H (quinoxaline ring) | 7.5 - 9.0 | m |
| NH2 (sulfonamide) | 7.0 - 8.5 | s (broad) |
13C NMR (Carbon NMR)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C (quinoxaline ring) | 120 - 160 |
| C-Cl | 145 - 155 |
| C-S | 130 - 145 |
Mass Spectrometry (MS)
| Ion | Expected m/z |
| [M]+ | 243/245 (due to 35Cl/37Cl isotopes) |
| [M-SO2NH2]+ | 164/166 |
| [M-Cl]+ | 208 |
Common fragmentation patterns for sulfonamides involve the cleavage of the C-S and S-N bonds.[9]
UV-Visible (UV-Vis) Spectroscopy
| Solvent | Expected λmax (nm) |
| Ethanol/Methanol | 230 - 250 and 300 - 380 |
Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions within the aromatic system.[4]
Potential Mechanism of Action
While the specific biological targets of this compound have not been elucidated, related chloroquinoxaline sulfonamide compounds have been reported to exhibit antitumor activity through the inhibition of topoisomerase II.[10] Additionally, various quinoxaline sulfonamides act as carbonic anhydrase inhibitors.[11] The antibacterial mechanism of some quinoxalines involves damaging the bacterial cytoplasm.[12]
Topoisomerase II Inhibition Pathway
Caption: Inhibition of Topoisomerase II by this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of the compound.
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and spectroscopic properties based on the analysis of related compounds. Further experimental investigation is required to fully characterize this molecule and elucidate its specific biological activities and mechanisms of action. The information and workflows presented herein are intended to guide future research efforts in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ripublication.com [ripublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroquinoxaline | 1448-87-9 | Benchchem [benchchem.com]
- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoxaline Sulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. By dissecting their molecular interactions and impacts on cellular signaling, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding to drive further innovation in this promising area.
Core Mechanisms of Action: A Multi-Targeted Approach
Quinoxaline sulfonamide derivatives have been shown to interact with a variety of biological targets, leading to a diverse pharmacological profile. The primary mechanisms of action identified to date include AMPA receptor antagonism, carbonic anhydrase inhibition, and broad-spectrum antimicrobial and anticancer activities.
Competitive Antagonism of AMPA Receptors
A significant class of quinoxaline sulfonamides, particularly those featuring a quinoxaline-2,3-dione core, function as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] These receptors are critical for fast synaptic transmission in the central nervous system.[2] By competitively binding to the glutamate binding site on the AMPA receptor, these compounds prevent its activation by the endogenous ligand, glutamate. This inhibitory action modulates excitatory neurotransmission and is a key mechanism for their anticonvulsant and neuroprotective effects.[1][2]
Signaling Pathway: AMPA Receptor Antagonism
Caption: Competitive antagonism of the AMPA receptor by quinoxaline sulfonamides.
Inhibition of Carbonic Anhydrases
Quinoxaline 1,4-dioxide sulfonamides have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Of particular interest is the selective inhibition of tumor-associated isoforms, such as CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment under hypoxic conditions.[6] By inhibiting these enzymes, quinoxaline sulfonamides can disrupt pH regulation in tumor cells, leading to apoptosis and reduced tumor growth and metastasis.[6] The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the active site of the enzyme.[6]
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells
Caption: Inhibition of carbonic anhydrase IX by quinoxaline sulfonamides in cancer.
Antimicrobial and Anticancer Activities
A broad range of quinoxaline sulfonamide derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][9] While the exact mechanisms are diverse and depend on the specific chemical structure, they are thought to involve the disruption of essential cellular processes in microorganisms.
In the context of cancer, beyond carbonic anhydrase inhibition, certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors.[10] These compounds interfere with tubulin polymerization, a critical process for microtubule formation.[10] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately inhibits cancer cell proliferation.[10]
Experimental Workflow: Screening for Antimicrobial Activity
Caption: A typical workflow for assessing the antimicrobial activity of novel compounds.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of representative quinoxaline sulfonamide compounds.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Isozyme | Ki (nM) | Reference |
| 7g | CA IX | 42.2 | [6] |
| AAZ (Acetazolamide) | CA IX | 25.7 | [6] |
Table 2: Antiproliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 | 1.3 - 2.1 | [11] |
| 99 | Liver Carcinoma | 0.5 µg/mL | [8] |
| 100 | Liver Carcinoma | 4.75 µg/mL | [8] |
| Doxorubicin | Various | (Reference Agent) | [11] |
| Etoposide | Various | (Reference Agent) | [11] |
Table 3: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | Reference |
| 50 | 20 | - | [12] |
| 51 | 22 | - | [12] |
| 52 | - | > E. coli standard | [8] |
| 74 | 15 | 10 | [8] |
| 81 | - | 24 (Enterobacteria) | [8] |
| Chloramphenicol | 19 | 22 | [8] |
| Ampicillin | 28 | 15 | [8] |
Table 4: Anti-inflammatory Activity
| Compound | Inhibition of Edema (%) | Mean Paw Volume (mL) | Reference |
| 106-108 | 1.17 - 4.04 | 0.96 - 0.98 | [8] |
| Diclofenac Sodium | 15.15 | 0.85 | [8] |
Detailed Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is typically assessed using a stopped-flow CO₂ hydration assay.
Methodology:
-
Enzyme and Inhibitor Preparation: A known concentration of the purified recombinant hCA isozyme is incubated with varying concentrations of the quinoxaline sulfonamide inhibitor.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH and temperature.
-
CO₂ Hydration Measurement: The catalytic activity is determined by measuring the rate of CO₂ hydration. This is achieved by mixing the enzyme/inhibitor solution with a CO₂-saturated solution and monitoring the change in pH using a colorimetric indicator (e.g., phenol red) or a pH-sensitive electrode.
-
Data Analysis: The initial rates of reaction are recorded, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are subsequently calculated using the Cheng-Prusoff equation.
In Vitro Antiproliferative MTT Assay
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The antimicrobial activity can be screened using the agar well or disk diffusion method.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Compound Application: Sterile paper disks impregnated with a known concentration of the quinoxaline sulfonamide compound or a solution of the compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The diverse mechanisms of action of quinoxaline sulfonamide compounds underscore their significant potential in drug discovery. Their ability to act as AMPA receptor antagonists, potent carbonic anhydrase inhibitors, and broad-spectrum antimicrobial and anticancer agents provides a rich foundation for the development of novel therapeutics for a wide range of diseases. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to build upon, facilitating the design and evaluation of next-generation quinoxaline sulfonamide-based drugs with enhanced efficacy and selectivity.
References
- 1. Quinazolinedione sulfonamides: a novel class of competitive AMPA receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Biological activity of novel quinoxaline sulfonamides
An In-depth Technical Guide on the Biological Activity of Novel Quinoxaline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel quinoxaline sulfonamide derivatives. The inherent pharmacological potential of the quinoxaline scaffold is significantly enhanced by the incorporation of a sulfonamide moiety, leading to a wide array of therapeutic applications.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Biological Activities and Quantitative Data
Quinoxaline sulfonamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
Quinoxaline sulfonamides have shown significant efficacy against a range of bacterial and fungal strains. The antimicrobial activity is typically quantified by the Zone of Inhibition (ZOI).
Table 1: Antibacterial Activity of Novel Quinoxaline Sulfonamides
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |
| 50 | S. aureus | 20 | Not Specified | [1] |
| 51 | S. aureus | 22 | Not Specified | [1] |
| 52 | E. coli | 24 | Not Specified | [1] |
| 59 | S. aureus | 10 | 100 µg | [1] |
| 59 | E. coli | 8 | 100 µg | [1] |
| 60 | S. aureus | 7 | 100 µg | [1] |
| 60 | E. coli | 6 | 100 µg | [1] |
| 67 | S. aureus | 14 | 50 µg/mL | [1][3] |
| 67 | B. pimilis | 14 | 50 µg/mL | [1] |
| 67 | E. coli | 16 | 50 µg/mL | [1][3] |
| 68 | S. aureus | 13 | 50 µg/mL | [1][3] |
| 68 | B. pimilis | 14 | 50 µg/mL | [1] |
| 68 | E. coli | 15 | 50 µg/mL | [1][3] |
| 74 | S. aureus | 15 | Not Specified | [1] |
| 74 | E. coli | 10 | Not Specified | [1] |
| 75 | S. aureus | 14 | Not Specified | [1] |
| 75 | E. coli | 8 | Not Specified | [1] |
| 81 | P. vulgaris | 30 | Not Specified | [1] |
| 81 | Enterobacteria | 24 | Not Specified | [1] |
| 82 | S. aureus | 18 | Not Specified | [1] |
| 82 | Enterobacteria | 18 | Not Specified | [1] |
| 82 | V. cholerae | 16 | Not Specified | [1] |
| 82 | E. coli | 16 | Not Specified | [1] |
| 82 | P. vulgaris | 16 | Not Specified | [1] |
Table 2: Antifungal Activity of Novel Quinoxaline Sulfonamides
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Concentration | Reference |
| 67 | A. niger | 17 | 50 µg/mL | [1][3] |
| 67 | P. notatum | 17 | 50 µg/mL | [1] |
| 68 | A. niger | 12 | 50 µg/mL | [1][3] |
Anticancer Activity
A significant area of investigation for quinoxaline sulfonamides is their potential as anticancer agents, often acting as kinase inhibitors.[4][5] Their activity is commonly measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).
Table 3: Anticancer Activity of Novel Quinoxaline Sulfonamides
| Compound ID | Cancer Cell Line | Activity (µM) | Assay Type | Target | Reference |
| 3l | Leukemia (RPMI-8226) | 1.11 | GI50 | c-Met Kinase | [6] |
| 7b | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |
| 7f | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |
| 7h | Breast (MCF-7) | 1.3 - 2.1 | IC50 | Carbonic Anhydrase | [7] |
| 18 | Breast (MCF-7) | - | Antiproliferative | Carbonic Anhydrase | [7] |
| VIIIa | Liver (Hep G2) | 9.8 | IC50 | Not Specified | [4] |
| VIIIc | Colon (HCT116) | 2.5 | IC50 | Not Specified | [4] |
| VIIIc | Breast (MCF-7) | 9.0 | IC50 | Not Specified | [4] |
| XVa | Colon (HCT116) | 4.4 | IC50 | Not Specified | [4] |
| XVa | Breast (MCF-7) | 5.3 | IC50 | Not Specified | [4] |
Anti-inflammatory Activity
Certain quinoxaline sulfonamides have been evaluated for their in vivo anti-inflammatory effects.
Table 4: In Vivo Anti-inflammatory Activity of Novel Quinoxaline Sulfonamides
| Compound ID | Assay | Result | Reference |
| 106-108 | Rat Paw Edema | 1.17–4.04% inhibition | [1] |
| 7b | Carrageenin-induced edema | 41% inhibition | [8] |
Antidiabetic Activity
Novel quinoxaline sulfonohydrazide derivatives have been identified as potent inhibitors of enzymes relevant to type II diabetes.[9]
Table 5: Antidiabetic Activity of Novel Quinoxaline Sulfonamides
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6a | sPLA2 | 0.0475 | [9] |
| 6c | α-glucosidase | 0.0953 | [9] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature.
Synthesis of Quinoxaline Sulfonamides (General Procedure)
The synthesis of quinoxaline sulfonamides often involves a multi-step process. A representative protocol is the reaction of a quinoxaline sulfonyl chloride with an appropriate amine.
Protocol 1: Synthesis of Substituted Quinoxaline Sulfonamides
-
Preparation of Quinoxaline-6-sulfonyl chloride: 2,3-Diphenylquinoxaline is treated with chlorosulfonic acid to yield 2,3-diphenyl quinoxaline-6-sulfonyl chloride.[1]
-
Sulfonamide Formation: The resulting sulfonyl chloride is refluxed with a primary amine in a basic medium (e.g., pyridine) to produce the desired substituted quinoxaline sulfonamide.[1]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of novel compounds.[10]
Protocol 2: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the solidified agar plates.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental procedures related to the activity of quinoxaline sulfonamides.
Signaling Pathway: Inhibition of VEGFR-2 Signaling by Quinoxaline Sulfonamides
Quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][11]
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 6. Sulphonamido-quinoxalines: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
Solubility and Stability of 2-Chloroquinoxaline-6-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate and potential active pharmaceutical ingredient (API). The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. This compound, as a multi-ring heterocyclic compound, is anticipated to exhibit limited aqueous solubility and variable solubility in common organic solvents. The following data summarizes the expected solubility profile based on the general characteristics of quinoxaline and sulfonamide derivatives.
Quantitative Solubility Data
The equilibrium solubility of this compound in various solvents at ambient temperature is presented in Table 1. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent | Solubility Category | Estimated Solubility (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 0.1 |
| Methanol | Sparingly Soluble | 1 - 10 |
| Ethanol | Sparingly Soluble | 1 - 10 |
| Acetone | Soluble | 10 - 30 |
| Acetonitrile | Sparingly Soluble | 1 - 10 |
| Dichloromethane | Soluble | 10 - 30 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 |
Note: The data presented are estimates based on the physicochemical properties of structurally related compounds and are intended for guidance. Experimental verification is recommended.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[1]
Materials:
-
This compound
-
Selected solvents (as per Table 1)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 5 mL).[1] The excess solid is necessary to ensure saturation.
-
Seal the vials and place them in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25°C ± 0.5°C).[1]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1]
-
After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.[1]
-
Carefully withdraw a sample from the supernatant. To ensure the removal of all solid particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[1]
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.[1]
References
In Silico Prediction of 2-Chloroquinoxaline-6-sulfonamide Bioactivity: A Technical Guide
Abstract
The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a sulfonamide moiety can further enhance this therapeutic potential, as sulfonamides themselves are a cornerstone of various drug classes, from antibacterials to carbonic anhydrase inhibitors.[4][5] This technical guide outlines a comprehensive in silico workflow for the prediction and characterization of the bioactivity of a specific derivative, 2-Chloroquinoxaline-6-sulfonamide. We present a systematic approach encompassing target identification, molecular docking, ADMET profiling, and detailed protocols for experimental validation. The methodologies and data provided herein serve as a foundational framework for researchers seeking to accelerate the discovery and development of novel quinoxaline-based therapeutic agents.
Introduction: The Therapeutic Potential of the Quinoxaline-Sulfonamide Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[1] Its derivatives have been investigated for a multitude of pharmacological applications, ranging from anticancer and antimicrobial to antidiabetic and anti-inflammatory agents.[1][6][7] The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore, famously associated with the first synthetic antimicrobial drugs and now found in medications for diuresis, diabetes, and glaucoma.[5][8][9]
The strategic combination of these two moieties into a single chemical entity, such as this compound, creates a molecule with significant, albeit largely uncharacterized, therapeutic potential.[4] Computational, or in silico, methods provide a powerful, cost-effective, and rapid means to hypothesize and prioritize potential biological targets and activities before embarking on extensive laboratory synthesis and testing.[10][11] This guide details such an in silico approach, providing a roadmap from initial computational screening to experimental validation.
In Silico Bioactivity Prediction: A Step-by-Step Workflow
The prediction of a molecule's biological activity is a multi-step process that begins with identifying potential protein targets and culminates in predicting its safety profile.
Caption: General workflow for in silico bioactivity prediction.
Target Identification
Given the broad spectrum of activities reported for the quinoxaline-sulfonamide scaffold, several protein classes emerge as high-priority potential targets:
-
Carbonic Anhydrases (CAs): A primary target for many sulfonamides.[9]
-
Kinases: Specifically PI3K, has been identified as a target for quinoxaline sulfonamides.[1][4]
-
Bacterial Enzymes: Dihydropteroate synthase (DHPS) is the classic target for antibacterial sulfonamides.[8]
-
Viral Proteases & Polymerases: Quinoxaline derivatives have shown activity against HCV NS3 protease and reverse transcriptase.[1][12]
-
Topoisomerases: Chloroquinoxaline sulfonamide has been described as a topoisomerase-II poison, relevant for anticancer activity.[4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation yields a score representing the predicted binding affinity and a pose showing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A simplified schematic of the molecular docking process.
ADMET Prediction
An ideal drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET prediction tools assess a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles based on its chemical structure. Recent computational studies on quinoxaline derivatives routinely include ADMET analysis to assess their drug-likeness.[10]
Predicted Bioactivity Data for Quinoxaline-Sulfonamide Analogs
Table 1: Antibacterial and Antifungal Activity of Quinoxaline Sulfonamide Derivatives Data extracted from a study on novel synthesized derivatives.[1]
| Compound ID | Target Organism | Activity Type | Result (Zone of Inhibition, mm) |
| 67 | S. aureus | Antibacterial | 14 |
| B. pimilis | Antibacterial | 14 | |
| E. coli | Antibacterial | 16 | |
| A. niger | Antifungal | 17 | |
| P. notatum | Antifungal | 17 | |
| 68 | S. aureus | Antibacterial | 13 |
| B. pimilis | Antibacterial | 14 | |
| E. coli | Antibacterial | 15 | |
| A. niger | Antifungal | 12 |
Table 2: Anti-inflammatory Activity of Quinoxaline-Sulfonamide Derivatives Data from an in vivo rat paw edema model.[1]
| Compound ID | Time | % Inhibition of Edema |
| 106 | 30 min | 4.04% |
| 107 | 30 min | 1.17% |
| 108 | 30 min | 2.53% |
| Diclofenac | 30 min | 15.15% |
Signaling Pathways and Potential Mechanisms of Action
Based on the predicted targets, this compound could potentially modulate key cellular signaling pathways. For instance, if the compound inhibits a kinase like PI3K, it could interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer.
Caption: Potential mechanism via inhibition of the PI3K pathway.
Experimental Protocols for In Silico Hit Validation
Following computational prediction, experimental validation is paramount. Below are detailed protocols for assays relevant to the predicted activities of this compound.
Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol is adapted from standard colorimetric assays measuring the esterase activity of Carbonic Anhydrase (CA).
1. Materials and Reagents:
- Human Carbonic Anhydrase II (hCA II), recombinant
- Tris-HCl buffer (50 mM, pH 7.4)
- p-Nitrophenyl acetate (pNPA), substrate
- This compound (test compound)
- Acetazolamide (positive control inhibitor)
- 96-well microplate
- Microplate reader (405 nm)
- DMSO
2. Procedure:
- Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in buffer to achieve final assay concentrations.
- To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
- Add 20 µL of the appropriate compound dilution (or buffer for control wells).
- Add 20 µL of hCA II enzyme solution (final concentration ~10 nM). Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 20 µL of pNPA substrate solution (final concentration ~1 mM).
- Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
- Plot % Inhibition vs. compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an agent that prevents visible growth of a bacterium.
1. Materials and Reagents:
- Bacterial strains (e.g., S. aureus, E. coli)
- Mueller-Hinton Broth (MHB)
- This compound (test compound)
- Standard antibiotic (e.g., Ciprofloxacin) as a positive control
- Sterile 96-well microplates
- Spectrophotometer (600 nm)
- Resazurin sodium salt solution (optional, for viability indication)
2. Procedure:
- Grow bacterial cultures in MHB overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in fresh MHB.
- Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
- Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the compound dilution.
- Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
- Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the positive control.
Conclusion
The in silico framework presented in this guide provides a robust and efficient strategy for elucidating the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET profiling, researchers can generate well-founded hypotheses regarding the compound's therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent. The provided quantitative data on related analogs and detailed protocols for experimental validation offer the necessary resources to transition from computational prediction to tangible laboratory investigation, ultimately accelerating the drug discovery pipeline for this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Sulfonamides: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, another critical pharmacophore known for its diverse therapeutic applications, the resulting quinoxaline sulfonamide hybrids exhibit enhanced and often novel pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline sulfonamides, highlighting their significance in the development of new therapeutic agents. The content herein is intended to serve as a detailed resource for researchers actively engaged in drug discovery and development.
Synthesis of Quinoxaline Sulfonamides
The synthetic routes to quinoxaline sulfonamides are versatile, generally involving the initial formation of the quinoxaline core, followed by sulfonation and subsequent amidation. The specific methodologies can be adapted to introduce a wide variety of substituents, allowing for extensive structure-activity relationship (SAR) studies.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the condensation reaction to form the quinoxaline core.
-
Materials: o-phenylenediamine, benzil, rectified spirit (ethanol).
-
Procedure:
-
Dissolve benzil (0.01 mol, 2.1 g) in warm rectified spirit (8 mL).
-
Dissolve o-phenylenediamine (0.01 mol, 1.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water until a slight cloudiness persists and then allow the mixture to cool.
-
Filter the precipitated product and recrystallize from absolute alcohol to yield 2,3-diphenylquinoxaline.[3]
-
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride
This protocol details the chlorosulfonation of the quinoxaline core.
-
Materials: 2,3-diphenylquinoxaline, chlorosulfonic acid.
-
Procedure:
-
To 2,3-diphenylquinoxaline (0.01 mol), add chlorosulfonic acid (0.015 mol) dropwise under cold conditions.
-
Reflux the reaction mixture for 5 hours.
-
Slowly pour the mixture onto an ice-water mixture.
-
Filter the white solid precipitate and wash thoroughly with cold water until acid-free to obtain 2,3-diphenylquinoxaline-6-sulfonyl chloride.[3]
-
Protocol 3: General Procedure for the Synthesis of Quinoxaline Sulfonamides
This protocol outlines the final amidation step.
-
Materials: 2,3-diphenylquinoxaline-6-sulfonyl chloride, appropriate primary or secondary amine, pyridine, ethanol.
-
Procedure:
-
Reflux a mixture of 2,3-diphenylquinoxaline-6-sulfonyl chloride and the desired amine in the presence of a catalytic amount of pyridine in ethanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography to yield the final quinoxaline sulfonamide derivative.
-
Biological Activities and Quantitative Data
Quinoxaline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity
Quinoxaline sulfonamides have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Sulfonamides
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3l | Leukemia RPMI-8226 | 1.11 | [4] |
| 103 | Various Cancer Cell Lines | Potent Activity | [1] |
| 104 | Various Cancer Cell Lines | Potent Activity | [1] |
| 99 | Liver Carcinoma | 0.5 µg/mL | [1] |
| 100 | Liver Carcinoma | 4.75 µg/mL | [1] |
| 7h | Multiple Cancer Cell Lines | 1.3 - 2.1 | [5] |
| VIIIc | HCT116 | 0.36 | [6] |
Protocol 4: MTT Assay for Cell Viability
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
-
Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxaline sulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated) cells.
-
Protocol 5: Annexin V-FITC Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
-
Materials: Annexin V-FITC apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells and treat with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[7][8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Antimicrobial Activity
The hybridization of the quinoxaline and sulfonamide moieties has yielded compounds with significant activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative Quinoxaline Sulfonamides (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | B. pimilis | A. niger | P. notatum | Reference |
| 67 | 14 | 16 | 14 | 17 | 17 | [1] |
| 68 | 13 | 15 | 14 | 12 | - | [1] |
| 74 | 15 | 10 | - | - | - | [1] |
| 75 | 14 | 8 | - | - | - | [1] |
| 81 | - | - | - | - | - | [1] |
| 82 | 18 | 16 | - | - | - | [1] |
Note: Compound 81 showed a zone of inhibition of 30 mm against P. vulgaries and 24 mm against Enterobacteria.
Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Sulfonamides
| Compound ID | Bacterial Strain(s) | MIC Range (mg/mL) | Reference |
| Compound 2 | Various bacterial strains | 0.0313 - 0.250 | [7] |
| QS-3 | P. aeruginosa | 64 µg/mL | [9] |
Protocol 6: Agar Well Diffusion Method
This protocol details a common method for screening antimicrobial activity.
-
Materials: Muller-Hinton agar plates, sterile cork borer (6 mm), bacterial cultures, test compounds, positive control (e.g., ciprofloxacin), negative control (e.g., DMSO).
-
Procedure:
-
Prepare a uniform lawn of the test microorganism on the surface of a Muller-Hinton agar plate by spreading a standardized inoculum.
-
Aseptically punch wells (6 mm in diameter) into the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.[10][11]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinoxaline sulfonamides can be attributed to their interaction with various biological targets, leading to the modulation of critical signaling pathways.
Inhibition of Receptor Tyrosine Kinases (c-Met and VEGFR-2)
Many quinoxaline sulfonamides function as ATP-competitive inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[12][13][14]
Caption: Inhibition of c-Met and VEGFR2 signaling by quinoxaline sulfonamides.
Protocol 7: In Vitro c-Met/VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of compounds on kinase activity.
-
Materials: Recombinant human c-Met or VEGFR-2 kinase, kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Inhibition of Carbonic Anhydrase IX
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is upregulated under hypoxic conditions and plays a key role in pH regulation, promoting cancer cell survival and proliferation. Quinoxaline sulfonamides have been identified as inhibitors of CA IX.[5]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijidd.com [ijidd.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. kumc.edu [kumc.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. static.igem.org [static.igem.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hereditybio.in [hereditybio.in]
- 10. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profoldin.com [profoldin.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloroquinoxaline-6-sulfonamide
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the condensation of o-phenylenediamine with oxalic acid to form a quinoxaline-2,3-dione scaffold. This intermediate undergoes chlorosulfonation to introduce the sulfonyl chloride moiety, followed by amination to form the sulfonamide. The final step involves the chlorination of the quinoxaline ring to yield the target compound. This protocol includes detailed experimental procedures, tables of reactants and expected intermediates, and a visual representation of the synthetic workflow.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel drug candidates. The protocol outlined below is a composite procedure based on established chemical transformations for similar quinoxaline-based structures.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step process, as illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
-
To a mixture of o-phenylenediamine (0.1 mol) and oxalic acid (0.1 mol), add 50 mL of 4N HCl.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the solid to obtain Quinoxaline-2,3(1H,4H)-dione.
Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
-
To cold chlorosulfonic acid (0.3 mol), add Quinoxaline-2,3(1H,4H)-dione (0.1 mol) portion-wise, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product to yield 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.
Step 3: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
-
Suspend 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (0.1 mol) in 150 mL of a 1:1 mixture of aqueous ammonia (28-30%) and distilled water.[2]
-
Heat the mixture in a water bath to boiling for 10-15 minutes with stirring.[2]
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 5-6 with dilute HCl.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.
Step 4: Synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide
-
To a solution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (0.05 mol) in phosphorus oxychloride (POCl3, 0.25 mol), add a catalytic amount of dimethylformamide (DMF, 1 mL).[3]
-
Stir the solution at 80°C for 6 hours (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2,3-Dichloroquinoxaline-6-sulfonamide.
Step 5: Synthesis of this compound (Proposed)
Note: This final step to achieve selective monodechlorination may require optimization. The following is a general suggested approach.
-
Dissolve 2,3-Dichloroquinoxaline-6-sulfonamide (0.01 mol) in a suitable solvent such as ethanol.
-
Add a reducing agent (e.g., sodium borohydride in a controlled manner) or a nucleophile that can be subsequently removed, to selectively replace the chlorine at the 3-position.
-
The reaction conditions (temperature, stoichiometry of the reducing agent) will need to be carefully controlled to favor mono-reduction.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, quench the reaction and use standard work-up and purification techniques (e.g., extraction, column chromatography) to isolate the target compound, this compound.
Data Presentation
Table 1: Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Starting Material |
| Oxalic Acid | C₂H₂O₄ | 90.03 | Starting Material |
| Quinoxaline-2,3(1H,4H)-dione | C₈H₆N₂O₂ | 162.15 | Intermediate 1 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Reagent |
| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | C₈H₅ClN₂O₄S | 260.65 | Intermediate 2 |
| Aqueous Ammonia | NH₃ | 17.03 | Reagent |
| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | C₈H₇N₃O₄S | 241.22 | Intermediate 3 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent |
| 2,3-Dichloroquinoxaline-6-sulfonamide | C₈H₅Cl₂N₃O₂S | 278.11 | Intermediate 4 |
| This compound | C₈H₆ClN₃O₂S | 243.67 | Target Compound |
Table 2: Expected Yields and Physical Properties
| Step | Product | Expected Yield (%) | Physical State | Melting Point (°C) |
| 1 | Quinoxaline-2,3(1H,4H)-dione | >90 | Solid | >300 |
| 2 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | ~85-90 | Solid | Not reported |
| 3 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | ~70-80 | Solid | Not reported |
| 4 | 2,3-Dichloroquinoxaline-6-sulfonamide | Good | Solid | Not reported |
| 5 | This compound | Variable | Solid | Not reported |
Note: Yields are estimates based on similar reported reactions and may vary.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorosulfonic acid and phosphorus oxychloride are highly corrosive and react violently with water. Handle with extreme care.
-
Quinoxaline derivatives and their intermediates may be toxic. Avoid inhalation, ingestion, and skin contact.
Characterization
The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
High-Yield Synthesis of 2,3-Disubstituted Quinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agricultural chemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes the development of efficient and high-yield synthetic methods a key focus in medicinal and materials chemistry.[1] This document provides detailed application notes and protocols for several modern, high-yield methods for the synthesis of 2,3-disubstituted quinoxalines.
Method 1: Catalyst-Free Hydrothermal Synthesis from 1,2-Diketones and o-Phenylenediamines
This method represents a green and efficient approach, utilizing water as the solvent and eliminating the need for toxic catalysts or organic solvents. High yields can be achieved in remarkably short reaction times.[2]
Application Notes
This protocol is particularly advantageous for its simplicity, speed, and adherence to green chemistry principles. The use of water as a solvent makes it environmentally friendly and cost-effective. The addition of a small amount of acetic acid can promote the reaction, even for highly apolar substrates.[2] The method is robust and can even accommodate starting materials in their hydrochloride salt form.[2]
Quantitative Data Summary
| Entry | 1,2-Diketone | o-Phenylenediamine (o-PDA) | Conditions | Time | Yield (%) | Reference |
| 1 | 4,4'-Dimethoxybenzil | o-PDA | H₂O, 180°C | 60 min | 96 | [2] |
| 2 | 4,4'-Dimethoxybenzil | o-PDA | H₂O, 200°C | 30 min | 99 | [2] |
| 3 | Benzil | o-PDA | H₂O, 200°C | 30 min | 97 | [2] |
| 4 | 4,4'-Dimethoxybenzil | o-PDA, 0.5% HOAc | H₂O, 200°C | <10 min | >90 | [2] |
| 5 | Benzil | o-PDA·2HCl | H₂O, 200°C | 15 min | 95 | [2] |
Experimental Workflow
References
Application Notes and Protocols for 2-Chloroquinoxaline-6-sulfonamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloroquinoxaline-6-sulfonamide in antimicrobial assays. This document outlines the potential mechanism of action, detailed experimental protocols for evaluating its efficacy, and a structured approach to data presentation.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] Similarly, sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by inhibiting bacterial growth.[][4][5] The conjugation of these two pharmacophores in the form of this compound presents a promising avenue for the development of novel antimicrobial agents. This document provides the necessary protocols to investigate the antimicrobial potential of this compound against a range of pathogenic bacteria.
Hypothesized Mechanism of Action
The antimicrobial activity of sulfonamides is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][4] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA), and its inhibition leads to a bacteriostatic effect, halting bacterial growth and reproduction.[5][6] It is hypothesized that this compound exerts its antimicrobial effect through this pathway.
Caption: Hypothesized mechanism of action of this compound.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of antimicrobial activity. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Preparation of Test Compound
Proper preparation of the test compound is the first critical step for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the desired starting concentration for the assay. Note that the final concentration of DMSO should not exceed 1% (v/v) in the assay wells, as higher concentrations can inhibit bacterial growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Prepared dilutions of this compound
-
Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
-
Sterility control (broth with the highest concentration of the compound)
-
Plate incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the prepared this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will result in concentrations ranging from the starting concentration down to 1/512th of it.
-
The eleventh well in each row will serve as the positive control (no compound), and the twelfth well as the negative control (no bacteria).
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except the negative control) with 10 µL of the diluted bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes
-
Incubator (37°C)
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-inoculate the aliquots onto a sterile agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Caption: Experimental workflow for MIC and MBC determination.
Agar Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.[7][9]
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Prepared solution of this compound
-
Bacterial suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disk (impregnated with DMSO)
-
Incubator (37°C)
-
Ruler or calipers
Protocol:
-
Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry.
-
Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized bacterial suspension over the entire surface of an MHA plate.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation
Quantitative data from the antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | ||
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive |
Table 2: Zone of Inhibition Diameters for this compound in Agar Disk Diffusion Assay.
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | |
| Enterococcus faecalis ATCC 29212 | Gram-positive | |
| Escherichia coli ATCC 25922 | Gram-negative | |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative |
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antimicrobial drug discovery and development. The potential for quinoxaline-sulfonamide hybrids to combat bacterial infections warrants thorough investigation, and these guidelines provide a solid foundation for such research.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. mdpi.com [mdpi.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. apec.org [apec.org]
- 9. asm.org [asm.org]
Application of Quinoxaline Sulfonamides as Carbonic Anhydrase Inhibitors: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of quinoxaline sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a class of metalloenzymes implicated in various physiological and pathological processes. The information presented herein is based on recent findings and is intended to guide researchers in the evaluation and development of this promising class of inhibitors.
Introduction
Quinoxaline sulfonamides have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various isoforms of carbonic anhydrase.[1][2][3][4] These compounds typically function by coordinating to the zinc ion within the enzyme's active site, a mechanism shared by other sulfonamide-based inhibitors.[5] The quinoxaline moiety offers a versatile platform for synthetic modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity. This document summarizes the inhibitory activity of a series of recently synthesized quinoxaline 1,4-dioxide sulfonamide derivatives and provides the necessary protocols for their biological evaluation.
Data Presentation: Inhibitory Activity of Quinoxaline 1,4-Dioxide Sulfonamides
The inhibitory potency of a series of quinoxaline 1,4-dioxide sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) is presented below. The data, expressed as inhibition constants (Ki), demonstrates that these compounds exhibit a range of activities, with some showing notable potency, particularly against the cytosolic isoforms hCA I and h.[1][2][3][4]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 7a | 33.6 | 2.7 | >10000 | 78.5 |
| 7b | 45.1 | 4.1 | >10000 | 92.4 |
| 7c | 48.2 | 4.5 | >10000 | 115.7 |
| 7d | 51.5 | 5.2 | >10000 | 124.1 |
| 7e | 65.7 | 8.0 | 58.4 | 135.8 |
| 7f | 41.2 | 3.8 | 45.7 | 88.1 |
| 7g | 38.9 | 3.1 | 42.2 | 81.3 |
| 7h | 44.3 | 4.0 | 48.9 | 95.2 |
| 8a | 55.4 | 6.3 | >10000 | 130.6 |
| 8b | 60.1 | 7.1 | >10000 | 142.3 |
| 18 | 49.8 | 5.5 | 62.1 | 119.4 |
| AAZ * | 250 | 12 | 25.7 | 5.7 |
*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor included for reference.[1]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The following protocol outlines the stopped-flow method for determining the inhibition constants (Ki) of quinoxaline sulfonamides against various CA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (quinoxaline sulfonamides) dissolved in DMSO
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant hCA isoforms in Tris-HCl buffer.
-
Prepare stock solutions of the quinoxaline sulfonamide test compounds and the reference inhibitor (Acetazolamide) in DMSO.
-
-
Assay Performance:
-
The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).
-
The initial rates of 4-NPA hydrolysis are measured using a stopped-flow spectrophotometer.
-
The assay is performed at 25°C in Tris-HCl buffer (pH 7.4).
-
A solution of the enzyme is mixed with a solution of the substrate (4-NPA) in the presence and absence of the inhibitor.
-
The concentration of the substrate is varied, while the enzyme concentration is kept constant.
-
-
Data Analysis:
-
The initial reaction rates are determined by monitoring the absorbance change at 348 nm, corresponding to the formation of the 4-nitrophenolate anion.
-
The inhibition constants (Ki) are calculated by fitting the initial rate data to the Michaelis-Menten equation, assuming a competitive inhibition mechanism. The Cheng-Prusoff equation can also be used to determine Ki from the IC50 values.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of quinoxaline sulfonamides as carbonic anhydrase inhibitors.
Caption: Mechanism of Action of Quinoxaline Sulfonamides
Caption: Experimental Workflow for Inhibitor Evaluation
Structure-Activity Relationship (SAR) Insights
The inhibitory data reveals several key structure-activity relationships for this series of quinoxaline 1,4-dioxide sulfonamides:
-
High Affinity for Cytosolic Isoforms: The majority of the synthesized compounds demonstrate potent inhibition of the cytosolic isoforms hCA I and hCA II, with Ki values in the low nanomolar range.[1][4]
-
Variable Activity against Transmembrane Isoforms: The inhibitory activity against the tumor-associated transmembrane isoforms hCA IX and hCA XII is more varied. Some derivatives, such as 7g, exhibit promising activity against hCA IX.[1][2][3]
-
Influence of Substituents: The nature and position of substituents on the quinoxaline ring and the sulfonamide-bearing phenyl ring can significantly impact inhibitory potency and isoform selectivity.[1][3] For instance, the presence of a halogen atom or an additional sulfonamide group on the phenyl ring has been shown to be favorable for cytotoxicity against cancer cell lines.[1][3]
Conclusion
Quinoxaline sulfonamides represent a promising class of carbonic anhydrase inhibitors with potential therapeutic applications. The data and protocols presented in this document provide a foundation for researchers to explore this chemical space further. Future efforts in this area may focus on optimizing the quinoxaline scaffold to achieve enhanced isoform selectivity, particularly for the cancer-related isoforms hCA IX and XII, and to improve the overall pharmacological profile of these compounds. Molecular modeling and further SAR studies will be crucial in guiding the design of next-generation quinoxaline sulfonamide-based CA inhibitors.
References
- 1. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anticancer Agents from Quinoxaline Sulfonamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] When combined with the sulfonamide moiety (-SO₂NR¹R²), a group renowned for its therapeutic applications, the resulting quinoxaline sulfonamide hybrids emerge as a promising class of compounds for the development of novel anticancer agents.[1][3][4] These scaffolds have been reported to potently inhibit the growth of various human tumor cell lines, and some derivatives have advanced to clinical trials.[3][5] This document provides an overview of their mechanisms of action, protocols for their synthesis and biological evaluation, and a summary of their reported anticancer activities.
Mechanisms of Anticancer Activity
Quinoxaline sulfonamide derivatives exert their anticancer effects through multiple mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.
-
Protein Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Many quinoxaline derivatives act as selective ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others involved in carcinogenesis.[6][7]
-
Carbonic Anhydrase (CA) Inhibition: Certain derivatives, particularly quinoxaline 1,4-dioxides, are effective inhibitors of carbonic anhydrase isoforms, such as CA IX.[8][9] CA IX is highly expressed in hypoxic tumors and plays a role in pH regulation and tumor cell survival. Its inhibition can enhance the antitumor potential, especially in the low-oxygen environment of solid tumors.[8][10]
-
Induction of Apoptosis: Several quinoxaline-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][11] This is often achieved by disrupting the cell cycle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent activation of apoptotic pathways.[6][11]
-
Microtubule Interference: Some imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting the formation of the mitotic spindle and thereby inhibiting cell division.[6]
Below is a diagram illustrating the general workflow for developing these anticancer agents.
The following diagram illustrates a simplified, representative signaling pathway targeted by many quinoxaline sulfonamide kinase inhibitors.
Data on Anticancer Activity
The following tables summarize the in vitro cytotoxicity of selected quinoxaline sulfonamide derivatives against various human cancer cell lines, as reported in the literature. The activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity (IC₅₀, µM) of Quinoxaline-1,4-Dioxide Sulfonamide Derivatives [8][9]
| Compound | MCF-7 (Breast) | Capan-1 (Pancreatic) | DND-41 (Leukemia) | HL-60 (Leukemia) | Z138 (Lymphoma) |
| 7b | >50 | 10.1 | 10.3 | 4.3 | 11.2 |
| 7f | 10.5 | 6.2 | 6.5 | 3.5 | 5.8 |
| 7h | 1.8 | 1.3 | 1.5 | 2.1 | 1.7 |
| 18 | 5.5 | 1.5 | 1.9 | 1.7 | 15.1 |
| Doxorubicin | 0.04 | 0.02 | <0.01 | <0.01 | 0.02 |
| Etoposide | 2.3 | 0.13 | 0.23 | 0.22 | 0.28 |
Table 2: Cytotoxicity (IC₅₀, µM) of Quinoxaline-Linked Triazole Sulfonamide Hybrids [12]
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| 5d | 5.12±0.04 | 4.34±0.06 | 6.10±0.08 | 7.18±0.04 |
| 5k | 1.97±0.09 | 1.84±0.07 | 3.10±0.04 | 4.10±0.07 |
| 5l | 3.14±0.05 | 2.10±0.05 | 5.14±0.06 | 6.13±0.05 |
| Etoposide | 10.10±0.10 | 11.20±0.12 | 12.14±0.14 | 13.10±0.11 |
Table 3: Cytotoxicity (IC₅₀, µg/mL) of Other Quinoxaline Sulfonamide Derivatives [1]
| Compound | Liver Carcinoma (HEPG2) |
| 99 | 0.5 |
| 100 | 4.75 |
| 101 | 6.79 |
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline Sulfonamides
This protocol describes a common two-step method for synthesizing quinoxaline sulfonamides, involving the formation of a sulfonyl chloride intermediate followed by reaction with an amine.[1][13]
Objective: To synthesize a library of quinoxaline sulfonamide derivatives for biological screening.
Materials:
-
Substituted 2-phenylquinoxaline derivative
-
Chlorosulfonic acid (ClSO₃H)
-
Appropriate primary or secondary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
-
Ice bath
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel)
Procedure:
Step 1: Synthesis of Quinoxaline Sulfonyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting quinoxaline derivative (1 equivalent) in a suitable solvent or use it neat.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated quinoxaline sulfonyl chloride product is then collected by vacuum filtration.
-
Wash the solid product with cold water until the filtrate is neutral and dry it under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of the Final Quinoxaline Sulfonamide
-
Dissolve the quinoxaline sulfonyl chloride intermediate (1 equivalent) in an anhydrous solvent like DCM or THF in a round-bottom flask.
-
Add the desired amine (1.1-1.5 equivalents) and a base such as pyridine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final quinoxaline sulfonamide derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects and IC₅₀ values of synthesized quinoxaline sulfonamide derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoxaline sulfonamide compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Doxorubicin, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and dilute to a concentration of 5x10⁴ to 1x10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the plates and add 100 µL of the various compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with software like GraphPad Prism.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 8. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and molecular docking studies of new Quinoxaline-linked-1,2,4-triazole-Sulfonamide hybrids as Anti-proliferative agents | Chemical Biology Letters [pubs.thesciencein.org]
- 13. researchgate.net [researchgate.net]
Green Chemistry Approaches to Quinoxaline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines using green chemistry principles. The focus is on methodologies that minimize environmental impact by utilizing eco-friendly solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.[1][2][3] These approaches offer significant advantages over traditional methods, which often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions.[1][4]
Introduction to Green Quinoxaline Synthesis
Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and agrochemicals.[4][5][6] Their derivatives exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Consequently, the development of efficient and sustainable synthetic routes to quinoxaline scaffolds is of significant interest.[5][6]
Traditional synthesis methods, often involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, typically employ harsh acidic or basic conditions and toxic solvents, leading to significant waste generation.[1] Green chemistry approaches aim to address these limitations by focusing on:
-
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids.[1][7]
-
Alternative Energy Sources: Employing microwave irradiation and ultrasound to accelerate reactions, reduce energy consumption, and improve yields.[1][2][8]
-
Catalysis: Utilizing reusable nanocatalysts, biocatalysts, or performing reactions under catalyst-free conditions to enhance efficiency and minimize waste.[2][9]
-
Mechanochemistry: Conducting solvent-free reactions through mechanical grinding or milling, which can lead to shorter reaction times and higher yields.[10][11]
Comparative Data of Green Quinoxaline Synthesis Methods
The following table summarizes quantitative data from various green synthetic protocols for quinoxaline derivatives, allowing for a direct comparison of their efficiency and environmental friendliness.
| Method | Catalyst | Solvent | Energy Source | Time | Temperature | Yield (%) | Reference(s) |
| Microwave-Assisted | Iodine (5 mol%) | Water/Ethanol (1:1) | Microwave | 1-2 min | 50 °C | 90-98 | [12] |
| None | Water | Microwave | 60 sec | - | Good to excellent | [13][14] | |
| Acidic Alumina | Solvent-free | Microwave | 2-5 min | - | 80-97 | [15] | |
| Ultrasound-Assisted | None | Water | Ultrasound | 30-60 min | Room Temp. | 85-98 | [7][16] |
| Nano-BF₃·SiO₂ | Solvent-free | Ultrasound | 15-30 min | Room Temp. | 90-98 | [9] | |
| Mechanochemical | None | Solvent-free | Grinding/Milling | 1-3 min | Room Temp. | >90 | [10][11][17] |
| Green Solvents | None | Methanol | Stirring | 1 min | Ambient Temp. | Medium to excellent | [18][19] |
| β-Cyclodextrin | Water | Stirring | 2-4 h | Room Temp. | 85-95 | [20] | |
| Rainwater | Rainwater | Stirring | 15-30 min | Ambient Temp. | High | [21] | |
| CuO Nanoparticles | Ethanol | Reflux | 2-3 h | - | High | [22] |
Experimental Protocols
Microwave-Assisted Synthesis in Water/Ethanol
This protocol describes a rapid and efficient synthesis of quinoxalines using microwave irradiation with a catalytic amount of iodine in an aqueous ethanol solution.[12]
Materials:
-
Aromatic 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the ethanol/water (1:1, 1 mL) solvent mixture.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 50 °C and a power level of 300 W for the time specified in the data table (typically 1-2 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Ultrasound-Assisted Catalyst-Free Synthesis in Water
This protocol outlines a simple and environmentally friendly procedure for quinoxaline synthesis using ultrasound irradiation in water without any catalyst.[7][16]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Deionized water
-
Ultrasonic bath
-
Standard glassware
Procedure:
-
In a round-bottom flask, suspend the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in deionized water (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for the time indicated in the data table (typically 30-60 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid product with cold water and dry under vacuum.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization from ethanol if required.
Mechanochemical Solvent-Free and Catalyst-Free Synthesis
This protocol describes a rapid, solvent-free, and catalyst-free synthesis of quinoxalines using a mini cell homogenizer.[11][17]
Materials:
-
Aromatic 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Mini cell homogenizer or ball mill
-
Stainless steel balls
-
Polypropylene vials
Procedure:
-
Place the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and stainless steel balls into a polypropylene vial.
-
Seal the vial and place it in the mini cell homogenizer.
-
Agitate the mixture at a high speed (e.g., 4000 rpm) for a short duration (typically 1-3 minutes).
-
The reaction is typically complete within this timeframe, yielding the product in a highly pure form.
-
As the reaction goes to completion and the only byproduct is water, a work-up or further purification is often unnecessary.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the overarching benefits of green chemistry in quinoxaline synthesis.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mtieat.org [mtieat.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of 2-Chloroquinoxaline-6-sulfonamide Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vitro testing of 2-Chloroquinoxaline-6-sulfonamide (CQS), a compound with demonstrated antineoplastic properties. CQS has been shown to inhibit tumor cell growth through the poisoning of topoisomerase II alpha and topoisomerase II beta, leading to DNA double-strand breaks and subsequent apoptosis.[1] This document outlines the core mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed protocols for the evaluation of CQS against various cancer cell lines. The included diagrams visualize the experimental workflow and the proposed signaling pathway.
Mechanism of Action
This compound is a chlorinated heterocyclic sulfanilamide that exhibits potential antineoplastic and immunosuppressive activities.[1] Its primary mechanism of action involves the inhibition of topoisomerase IIα and topoisomerase IIβ.[1][2][3] This inhibition prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily in the G0/G1 phase, and ultimately leads to apoptosis.[1][2][4] Unlike some structurally similar sulfonamides, CQS's cytotoxic effects do not appear to be mediated by the inhibition of folate metabolism.[4][5]
Caption: Proposed signaling pathway for this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound and related quinoxaline derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound (CQS) | B16 | Murine Melanoma | 1.8 µM | [3] |
| Quinoxaline Derivative | HCT-116 | Colon Cancer | 1.9 µg/mL | [6] |
| Quinoxaline Derivative | MCF-7 | Breast Cancer | 2.3 µg/mL | [6] |
| Various Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 µM | [7] |
| Various Sulfonamides | MCF-7 | Breast Cancer | < 128 µM | [7] |
| Various Sulfonamides | HeLa | Cervical Cancer | < 360 µM | [7] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CQS on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, MDA-MB-468)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (CQS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of CQS in DMSO. Create serial dilutions of CQS in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the CQS dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of CQS on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (CQS)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with CQS at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for in vitro testing of CQS.
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting topoisomerase II. The provided protocols offer a framework for the systematic in vitro evaluation of its efficacy and cellular effects. Further investigations into a broader range of cancer cell lines and detailed molecular pathway analysis are warranted to fully elucidate its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Cellular pharmacology of chloroquinoxaline sulfonamide and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloroquinoxaline | 1448-87-9 | Benchchem [benchchem.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of 1,2,4-Triazolo[4,3-a]quinoxalines with a Sulfonamide Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antidiabetic, and anti-Alzheimer's agents.[1][2]
Introduction
The 1,2,4-triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system known to exhibit a wide range of biological activities.[1][3] The incorporation of a sulfonamide group can further enhance the therapeutic potential of these molecules.[4] This guide focuses on a regioselective synthetic approach that allows for the controlled placement of the sulfonamide group, a critical aspect for structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.
The synthetic strategy involves the initial synthesis of sulfonamide-substituted quinoxaline precursors, followed by the construction of the fused triazole ring. The regioselectivity is achieved by utilizing specific isomers of hydrazino-sulfonamide quinoxaline derivatives as key intermediates.
Experimental Workflow
The overall synthetic strategy for the regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety is depicted in the workflow diagram below.
Caption: General workflow for the regioselective synthesis of sulfonamide-containing 1,2,4-triazolo[4,3-a]quinoxalines.
Key Experimental Protocols
The following protocols are generalized procedures based on established synthetic methods.[1][2] Researchers should adapt these protocols based on the specific substrates and desired final products.
Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This protocol describes the synthesis of a key intermediate for the formation of the triazole ring.
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in ethanol at room temperature.
-
Addition of Reagent: Add hydrazine hydrate dropwise to the solution while stirring.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 18-24 hours.[1]
-
Work-up: The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-chloro-3-hydrazinylquinoxaline. This intermediate can often be used in the next step without further purification.
Protocol 2: Regioselective Synthesis of Hydrazino-sulfonamide Quinoxaline Isomers
This protocol is crucial for achieving the desired regioselectivity of the final products.
-
Synthesis of Quinoxaline-sulfonyl chloride: This can be achieved through the chlorosulfonation of a suitable quinoxaline precursor.
-
Synthesis of Quinoxaline-sulfonamide: React the quinoxaline-sulfonyl chloride with the desired amine (e.g., pyrrolidine) to form the sulfonamide.
-
Hydrazinolysis: The resulting quinoxaline-sulfonamide is then reacted with hydrazine hydrate. This step can yield a mixture of 2- and 3-hydrazino isomers, which can be separated by chromatography to ensure the regioselectivity of the subsequent cyclization. The specific reaction conditions will influence the isomeric ratio.
Protocol 3: Synthesis of 1,2,4-Triazolo[4,3-a]quinoxalines containing a Sulfonamide Moiety
This protocol describes the final cyclization step to form the triazole ring.
-
Reaction Setup: A mixture of the appropriate hydrazino-sulfonamide quinoxaline isomer (from Protocol 2) and an orthoester (e.g., triethyl orthoformate) or an aldehyde is prepared in a suitable solvent such as dimethylformamide (DMF) or an appropriate carboxylic acid.[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. In some cases, an oxidizing agent like chloranil may be used to facilitate the cyclization.[1]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety.
Table 1: Reaction Yields of Key Intermediates and Final Products
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Chloro-3-hydrazinylquinoxaline | 2,3-Dichloroquinoxaline | Hydrazine hydrate, Ethanol, rt, 18h | 70 | [1] |
| 4-Chloro-[1][3][5]triazolo[4,3-a]quinoxalines | 2-Chloro-3-hydrazinylquinoxaline | Triethyl orthoformate/carboxylic acid, reflux, 8h | 47-86 | [1] |
| 1,2,4-Triazolo[4,3-a]quinoxaline-7-sulfonamide derivatives | 2-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Various aldehydes/orthoesters, DMF, reflux | Varies | [2] |
| 1,2,4-Triazolo[4,3-a]quinoxaline-8-sulfonamide derivatives | 3-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Various aldehydes/orthoesters, DMF, reflux | Varies | [2] |
Table 2: Biological Activity of Representative Compounds
| Compound ID | Target Enzyme/Cell Line | Activity/Inhibitory Percentage | Reference |
| 10a | α-Amylase | 64.70 ± 0.02% | [2] |
| 10a | α-Glucosidase | 75.36 ± 0.01% | [2] |
| 11b | Acetylcholinesterase | 44.78 ± 0.01% | [2] |
| 16a | A375 Melanoma Cell Line | EC50 = 3158 nM | [1] |
| 16b | A375 Melanoma Cell Line | EC50 = 3527 nM | [1] |
| 17a | A375 Melanoma Cell Line | EC50 = 365 nM | [1] |
Biological Activity and Signaling Pathways
The synthesized 1,2,4-triazolo[4,3-a]quinoxaline sulfonamides have been evaluated for various biological activities. For instance, certain derivatives have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, suggesting their potential in the management of diabetes and Alzheimer's disease.[2] Other analogs have demonstrated cytotoxic effects against cancer cell lines, such as melanoma.[1] The mechanism of action for their anticancer effects may involve DNA intercalation.[5]
The following diagram illustrates a general workflow for screening the biological activity of the synthesized compounds.
Caption: A generalized workflow for the biological evaluation of synthesized compounds.
Conclusion
The regioselective synthesis of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety provides a valuable platform for the discovery of new therapeutic agents. The detailed protocols and compiled data in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. The ability to control the position of the sulfonamide group is paramount for optimizing the pharmacological profile of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for quinoxaline sulfonyl chloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of quinoxaline sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxaline sulfonyl chloride?
A1: The most prevalent method is the electrophilic substitution reaction of a quinoxaline derivative with chlorosulfonic acid.[1][2] This approach directly introduces the sulfonyl chloride group onto the quinoxaline ring.
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The key reagent is chlorosulfonic acid, which acts as both the solvent and the sulfonating agent.[2] The starting material is a substituted or unsubstituted quinoxaline. The reaction is typically quenched by pouring the reaction mixture into ice water.[2]
Q3: What is the expected yield for quinoxaline sulfonyl chloride synthesis?
A3: Yields can vary depending on the specific quinoxaline substrate and reaction conditions. Reported yields for different quinoxaline sulfonyl chlorides range from 76% to 88%.[1] For instance, the synthesis of 2,3-diphenylquinoxaline-7-sulfonyl chloride has been reported with a yield of 76%, while quinoxaline-6-sulfonyl chloride has been synthesized with a yield of 88%.[1]
Q4: How can I purify the final quinoxaline sulfonyl chloride product?
A4: Purification is often achieved by recrystallization from a suitable solvent, such as benzene or ethanol.[2][3] It is crucial to ensure the crude product is dry before recrystallization, as the presence of water can lead to decomposition upon heating.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Decomposition of product: The reaction mixture may have been heated for too long or at too high a temperature. Also, the presence of water during the reaction or workup can hydrolyze the sulfonyl chloride.[3] 3. Poor quality starting materials: The quinoxaline starting material may be impure, or the chlorosulfonic acid may be old or decomposed. | 1. Optimize reaction conditions: Increase the reaction time or gradually increase the temperature, monitoring the reaction progress by TLC. 2. Control temperature and moisture: Maintain the recommended reaction temperature and ensure all glassware is dry. During workup, pour the reaction mixture into ice-cold water to minimize hydrolysis.[2] 3. Use high-purity reagents: Ensure the quinoxaline starting material is pure and use freshly opened or properly stored chlorosulfonic acid. |
| Formation of Multiple Products/Impurities | 1. Side reactions: Over-sulfonation or sulfonation at different positions on the quinoxaline ring can occur. 2. Hydrolysis of the sulfonyl chloride: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid during workup. | 1. Control stoichiometry and temperature: Use the appropriate molar ratio of chlorosulfonic acid to the quinoxaline substrate. Running the reaction at a lower temperature can increase selectivity. 2. Minimize contact with water: Perform the aqueous workup quickly and at a low temperature. Extract the product into an organic solvent promptly. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer: The product may have some water solubility, leading to losses during extraction. 2. Oily product instead of solid: The product may not crystallize easily. | 1. Use a suitable extraction solvent: Employ a non-polar organic solvent for extraction and perform multiple extractions to maximize recovery. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If the product remains an oil, purification by column chromatography may be necessary. |
Quantitative Data Summary
| Starting Material | Product | Reagents | Reaction Conditions | Yield | Reference |
| 2,3-Diphenylquinoxaline | 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Chlorosulfonic acid | Ice-cold conditions, then room temperature | 76% | [1] |
| 2,3-Quinoxalinedione | Quinoxaline-6-sulfonyl chloride | Chlorosulfonic acid | Not specified | 88% | [1] |
| 2-(4-Methoxyphenyl)-quinoxaline | 2-Methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride | Chlorosulfonic acid | Not specified | 85% | [1][4] |
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride [2]
-
In a fume hood, carefully add 0.01 moles of 2,3-diphenylquinoxaline to an excess of chlorosulfonic acid under ice-cold conditions with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
The solid sulfonyl chloride product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product thoroughly.
-
Recrystallize the dried product from a suitable solvent like ethanol or benzene to obtain the purified 2,3-diphenylquinoxaline-7-sulfonyl chloride.
Visualizations
Caption: Experimental workflow for the synthesis of quinoxaline sulfonyl chloride.
Caption: Troubleshooting decision tree for low yield in quinoxaline sulfonyl chloride synthesis.
References
Common side reactions in the synthesis of 2-Chloroquinoxaline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroquinoxaline-6-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q1: My reaction to form this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the intermediates and the reaction conditions. A common synthetic route involves the chlorosulfonation of 2-chloroquinoxaline to form 2-chloroquinoxaline-6-sulfonyl chloride, followed by amination.
Potential Causes and Solutions:
-
Incomplete Chlorosulfonation: The initial chlorosulfonation of 2-chloroquinoxaline may be incomplete.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Stoichiometry: An excess of chlorosulfonic acid is often used to drive the reaction to completion. Consider a modest increase in the equivalents of the chlorosulfonating agent.
-
-
-
Hydrolysis of 2-chloroquinoxaline-6-sulfonyl chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis by moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis, especially during the formation and handling of the sulfonyl chloride intermediate. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions of the Chloro Group: The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, which can lead to the formation of byproducts.
-
Troubleshooting:
-
Temperature Control: Carry out the amination step at a controlled, and likely low, temperature to minimize unwanted side reactions at the 2-position.
-
-
-
Suboptimal pH during Amination: The pH of the reaction mixture during the amination of 2-chloroquinoxaline-6-sulfonyl chloride is crucial.
-
Troubleshooting:
-
Base Selection and Stoichiometry: Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The amount of base should be carefully controlled to avoid promoting side reactions.
-
-
Problem 2: Difficulty in Purifying the Final Product
Q2: I am observing multiple spots on the TLC of my crude this compound, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve the purification process?
A2: The presence of multiple impurities is a common challenge in the synthesis of functionalized quinoxalines.
Likely Impurities:
-
Unreacted Starting Material: Incomplete conversion of 2-chloroquinoxaline.
-
Hydrolyzed Sulfonyl Chloride: Formation of 2-chloroquinoxaline-6-sulfonic acid.
-
Disubstituted Products: Reaction at the 2-chloro position.
-
Over-sulfonated or Isomeric Products: Depending on the starting material for chlorosulfonation.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product and removing minor impurities. Experiment with different solvent systems. A review of related syntheses suggests that dimethylformamide (DMF) or ethanol could be suitable solvents for recrystallization.[1]
-
Column Chromatography:
-
Solvent System Optimization: A systematic approach to optimizing the eluent system for column chromatography is essential. Start with a non-polar solvent and gradually increase the polarity.
-
Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Aqueous Work-up: A carefully designed aqueous work-up can help remove some impurities. For example, a mild basic wash could remove the sulfonic acid byproduct.
Frequently Asked Questions (FAQs)
Q3: What is a common synthetic route for this compound?
A3: A prevalent method for synthesizing quinoxaline sulfonamides involves a two-step process. The first step is the chlorosulfonation of a suitable quinoxaline precursor. The second step is the reaction of the resulting quinoxaline sulfonyl chloride with an amine.[2][3] For this compound, a plausible route would be the chlorosulfonation of 2-chloroquinoxaline, followed by amination with ammonia or an ammonia equivalent.
Q4: What are the key reactive intermediates I should be cautious about?
A4: The primary reactive intermediate to handle with care is 2-chloroquinoxaline-6-sulfonyl chloride . This compound is highly reactive and sensitive to moisture, which can lead to its hydrolysis to the corresponding sulfonic acid, reducing the overall yield of the desired sulfonamide.[2]
Q5: Are there any known side reactions involving the 2-chloro position?
A5: Yes, the chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic substitution, especially when an electron-withdrawing group like a sulfonamide is present at the 6-position.[4] This can lead to the formation of disubstituted byproducts if the nucleophile used for amination also attacks this site. Controlling the reaction temperature and stoichiometry is critical to minimize this side reaction.
Experimental Protocols (Generalized from Analogous Syntheses)
Please note: The following are generalized protocols based on the synthesis of structurally related quinoxaline sulfonamides. Optimization for the specific synthesis of this compound will be necessary.
Experiment 1: Synthesis of 2,3-dichloroquinoxaline-6-morpholinyl sulphonamide (Analogous Compound) [1]
| Parameter | Value |
| Starting Material | 2,3-dihydroxyquinoxaline-6-sulphonyl-chloride |
| Reagents | Morpholine, Pyridine, Ether, PCl₅, POCl₃ |
| Key Steps | 1. Sulfonamide formation with morpholine. 2. Chlorination with PCl₅/POCl₃. |
| Purification | Recrystallization from dimethylformamide. |
Experiment 2: General Synthesis of Quinoxaline Sulfonamides [2]
| Parameter | Value |
| Starting Material | Substituted Quinoxaline |
| Reagents | Chlorosulfonic acid, Substituted amine, Base |
| Key Steps | 1. Chlorosulfonation of the quinoxaline ring. 2. Amination of the resulting sulfonyl chloride. |
| Conditions | Anhydrous conditions are crucial. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of 2-Chloroquinoxaline-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloroquinoxaline-6-sulfonamide. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
Question 1: After synthesis, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?
Answer:
An oily crude product suggests the presence of significant impurities, residual solvent, or byproducts that depress the melting point. Here is a step-by-step approach to handle this issue:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF) are thoroughly removed under high vacuum. Co-evaporation with a high-boiling point, non-polar solvent like toluene can sometimes help remove stubborn residual solvents.
-
Aqueous Work-up: If not already performed, a standard aqueous work-up can remove inorganic salts and water-soluble impurities. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Trituration: Attempt to induce solidification by trituration. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration.
-
Column Chromatography: If trituration fails, column chromatography is the recommended next step. The oily nature of the crude product necessitates a dry-loading technique. Adsorb the crude oil onto a small amount of silica gel and then load the dried silica onto the column.
Question 2: I am seeing multiple spots on the TLC of my crude this compound. What are the likely impurities?
Answer:
The impurities in your crude product will largely depend on the synthetic route employed. A common route is the chlorosulfonation of 2-chloroquinoxaline followed by amination. Potential impurities include:
-
Unreacted Starting Material: 2-chloroquinoxaline.
-
Isomeric Products: Sulfonation at other positions on the quinoxaline ring (e.g., 2-Chloroquinoxaline-5-sulfonamide or 2-Chloroquinoxaline-8-sulfonamide).
-
Di-sulfonated Byproducts: 2-Chloroquinoxaline-x,y-disulfonamide.
-
Hydrolyzed Intermediates: 2-Chloroquinoxaline-6-sulfonic acid, formed from the hydrolysis of the intermediate sulfonyl chloride.
-
Unreacted Intermediate: 2-Chloroquinoxaline-6-sulfonyl chloride.
A representative TLC plate might show the product with an Rf value between that of the less polar starting material and the more polar sulfonic acid impurity.
Question 3: My column chromatography purification is not giving good separation. The fractions are all mixtures of my product and an impurity. What can I do?
Answer:
Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are co-eluting, the polarity of your solvent system may not be optimal.
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
-
If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Consider using a different solvent system altogether. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar compounds.
-
-
Use a Shallow Gradient: A steep gradient can lead to poor resolution. Employ a slow, shallow gradient of the more polar solvent.
-
Column Packing and Dimensions: Ensure the column is packed properly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. Ensure the sample is loaded in a concentrated band at the top of the column.
Question 4: I have a solid product after initial purification, but the purity is only around 90% by HPLC. How can I improve the purity to >98%?
Answer:
For increasing purity from ~90% to >98%, recrystallization is often the most effective method.
-
Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Good single solvents to screen include ethanol, isopropanol, and acetonitrile.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. It is often beneficial to let the solution cool to room temperature slowly and then place it in a refrigerator or freezer to maximize recovery.
-
Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
If recrystallization fails to achieve the desired purity, a second pass through a chromatography column with a very shallow gradient or preparative HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for column chromatography of crude this compound?
A1: A typical protocol is as follows:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude mixture.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.
-
Elution: Elute the column with the solvent gradient, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: What are suitable recrystallization solvents for this compound?
A2: Based on the structure, good starting points for recrystallization solvent screening are:
-
Single Solvents: Ethanol, isopropanol, acetonitrile.[1]
-
Solvent Pairs:
-
Ethyl acetate / Hexanes
-
Acetone / Hexanes
-
Dichloromethane / Hexanes
-
Methanol / Water
-
The choice of solvent will depend on the specific impurities present in the crude material.
Q3: How can I monitor the purity of my this compound during purification?
A3: The purity can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of impurities by observing unexpected signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Throughput |
| Recrystallization (Ethanol) | 85% | 97% | 75% | High |
| Column Chromatography | 85% | >98% | 60% | Low |
| Preparative HPLC | 95% | >99% | 40% | Very Low |
Note: These are representative values and can vary depending on the quality of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
Prepare the Column: Slurry pack a glass column with silica gel in 10% ethyl acetate in hexanes.
-
Prepare the Sample: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane. Add 2-3 g of silica gel and concentrate the mixture to a free-flowing powder using a rotary evaporator.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elute the Column: Begin elution with 10% ethyl acetate in hexanes. Gradually increase the concentration of ethyl acetate in 5% increments. Collect fractions of approximately 20 mL.
-
Monitor Fractions: Analyze the collected fractions by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent and visualizing under UV light).
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Dissolve the Crude Product: In a flask, add 1.0 g of partially purified this compound to 20 mL of ethanol. Heat the mixture to boiling with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cool the Solution: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the collected crystals with a small amount of cold ethanol.
-
Dry the Product: Dry the purified crystals in a vacuum oven to a constant weight.
Visualizations
References
Troubleshooting low bioactivity in synthesized quinoxaline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized quinoxaline derivatives, particularly in addressing issues of low bioactivity.
Frequently Asked Questions (FAQs)
Q1: My synthesized quinoxaline derivative shows low or no bioactivity. What are the common initial steps to troubleshoot this?
A1: When encountering low bioactivity, a systematic check of both the compound and the experimental setup is crucial. Initially, you should:
-
Confirm Compound Identity and Purity: Re-verify the chemical structure and purity of your synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC. Impurities or a misidentified compound are common sources of inactivity.
-
Assess Compound Solubility: Poor solubility of the compound in the assay medium can drastically limit its effective concentration and, therefore, its bioactivity. Observe for any precipitation during the experiment.
-
Review Literature and Structure-Activity Relationships (SAR): Compare the structure of your derivative with known active and inactive quinoxaline analogues. Minor structural changes can lead to significant differences in biological activity.[1][2] For instance, the replacement of an electron-releasing group with an electron-withdrawing group can decrease activity in some cases.[2]
Q2: Could the choice of substituents on the quinoxaline ring be the reason for low bioactivity?
A2: Absolutely. The nature and position of substituents on the quinoxaline scaffold play a critical role in its biological activity. Structure-activity relationship (SAR) studies have shown that:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly influence bioactivity. For example, in some anticancer quinoxaline derivatives, replacing an electron-releasing group like -OCH3 with an electron-withdrawing group like -Cl has been shown to decrease activity.[2]
-
Steric Hindrance: Bulky substituents can hinder the molecule's ability to bind to its target protein.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its intracellular target.
Q3: How can I be sure that my experimental assay is performing correctly?
A3: To validate your assay's performance, it is essential to include proper controls:
-
Positive Control: Use a known active compound (a reference drug or a previously synthesized active quinoxaline derivative) to ensure the assay can detect a positive signal.
-
Negative Control: This should be a vehicle control (the solvent used to dissolve your compound, e.g., DMSO) to establish the baseline response of the cells or organism.
-
Blank Control: This contains only the assay medium and reagents to check for background interference.
If the positive control does not show the expected activity, it is a strong indication of a problem with the assay itself.
Troubleshooting Low Bioactivity
This section provides a step-by-step guide to diagnosing and resolving common issues leading to low bioactivity in your quinoxaline derivatives.
Problem 1: Confirmed Pure Compound, Still Inactive
If you have confirmed the identity and purity of your compound, but it still lacks the expected activity, consider the following:
-
Solubility Issues:
-
Observation: Visually inspect the wells of your assay plate under a microscope. Do you see any precipitate?
-
Solution:
-
Determine the solubility of your compound in the assay medium.
-
If solubility is low, consider using a co-solvent (ensure the final concentration is not toxic to the cells) or preparing a fresh stock solution at a lower concentration.
-
For some compounds, formulation strategies like encapsulation in nanoparticles or liposomes can improve solubility and bioavailability.
-
-
-
Compound Stability:
-
Observation: Is it possible your compound is degrading in the assay medium over the incubation period?
-
Solution: Assess the stability of your compound under the assay conditions (e.g., using HPLC-MS analysis of the medium at different time points). If the compound is unstable, you may need to shorten the incubation time or modify the assay protocol.
-
-
Inappropriate Assay Target:
-
Observation: Are you testing against the most relevant biological target?
-
Solution: Review the literature to confirm that the chosen cell line or target protein is appropriate for the expected mechanism of action of your quinoxaline derivative. Quinoxaline derivatives are known to target various pathways, including the PI3K/mTOR and NF-κB signaling pathways.
-
Problem 2: Inconsistent or Non-Reproducible Bioactivity Results
Inconsistent results can be frustrating. Here’s a checklist to help identify the source of the variability:
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Seeding Density: Inconsistent cell seeding can lead to variable results. Optimize and strictly control the cell density in your assays.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed and at the correct temperature before use.
-
-
Pipetting and Handling Errors:
-
Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize well-to-well and plate-to-plate variability.
-
Edge Effects: Be aware of the "edge effect" in microplates, where wells on the perimeter can behave differently. Consider not using the outer wells for critical measurements.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low bioactivity.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Chloroquinoxaline-6-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-Chloroquinoxaline-6-sulfonamide in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
The low aqueous solubility of this compound is likely attributed to its chemical structure. The quinoxaline ring is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a chloro- group further increases its lipophilicity. While the sulfonamide group can contribute to some hydrogen bonding, the overall molecular structure is dominated by nonpolar characteristics, leading to limited interaction with water molecules.
Q2: I am observing precipitation of my this compound compound when I add my aqueous buffer. What should I do?
Precipitation upon addition of an aqueous buffer is a common issue for poorly soluble compounds. Here are a few immediate troubleshooting steps:
-
Verify the final concentration: Ensure that the final concentration of the compound in your solution does not exceed its solubility limit in the final solvent mixture.
-
Check the pH of the final solution: The solubility of compounds with ionizable groups, like the sulfonamide in this compound, can be highly pH-dependent.
-
Consider the buffer composition: Certain buffer salts can interact with the compound and reduce its solubility (the "salting-out" effect).
-
Control the rate of addition: Adding the aqueous buffer slowly while vortexing or sonicating can sometimes prevent immediate precipitation.
Q3: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are often a good starting point for dissolving hydrophobic compounds like this compound. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used.[1] However, for many biological experiments, the concentration of these organic solvents needs to be kept low (typically <1% and often <0.1%) to avoid cellular toxicity.[1] Therefore, a common strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2][3][4] The most common and accessible methods for a research setting include:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[7][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution After Dilution from an Organic Stock
This is a frequent problem when diluting a concentrated stock solution in an organic solvent into an aqueous medium.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Optimize the Dilution Method:
-
Add the organic stock solution to the aqueous medium dropwise while vigorously stirring or vortexing.
-
Pre-warm the aqueous medium (if the compound is heat-stable) to increase solubility.
-
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to stabilize the compound in the aqueous phase and prevent precipitation.[1]
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed aqueous/organic co-solvent system.
Data Presentation
The following tables provide illustrative quantitative data on the solubility of this compound in various solvents and conditions. Please note that these are example values and may not represent experimentally verified data.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| Phosphate Buffered Saline (PBS) | < 0.01 |
| Ethanol | 5 - 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 15 - 25 |
Table 2: Example of pH-Dependent Aqueous Solubility
| pH | Estimated Solubility (mg/mL) |
| 2.0 | 0.05 |
| 5.0 | < 0.01 |
| 7.4 | < 0.01 |
| 9.0 | 0.1 - 0.5 |
| 11.0 | 1 - 2 |
Table 3: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent System (v/v) | Estimated Solubility (mg/mL) |
| 10% Ethanol in Water | 0.02 - 0.05 |
| 20% Ethanol in Water | 0.1 - 0.2 |
| 10% PEG 400 in Water | 0.05 - 0.1 |
| 20% PEG 400 in Water | 0.2 - 0.5 |
| 5% DMSO in Water | 0.1 - 0.3 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (if necessary) and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol details the use of a co-solvent to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Water-miscible organic co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer and sonicator
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a pre-weighed amount of this compound to a known volume of each co-solvent mixture to achieve the desired final concentration.
-
Vortex the samples vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, sonicate the samples in a water bath for 10-15 minutes.
-
Visually inspect the samples for any undissolved particles. For quantitative analysis, follow steps 4-6 of Protocol 1.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a common laboratory-scale method for preparing a solid dispersion to improve the dissolution characteristics of this compound.[8]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common organic solvent that dissolves both the compound and the carrier (e.g., ethanol, methanol, or a mixture thereof)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
Methodology:
-
Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 w/w).
-
Accurately weigh the this compound and the hydrophilic carrier.
-
Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a dry, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (below the glass transition temperature of the carrier) for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion powder in a desiccator. The dissolution rate of this powder can then be compared to the pure drug.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjptonline.org [rjptonline.org]
- 9. japsonline.com [japsonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of Quinoxaline Sulfonamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of quinoxaline sulfonamide compounds for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of quinoxaline sulfonamide derivatives.
Issue 1: Rapid clearance and low exposure of the compound in vivo.
-
Question: My quinoxaline sulfonamide compound shows good in vitro potency but has a very short half-life and low exposure in animal models. What could be the cause and how can I address it?
-
Answer: Rapid in vivo clearance is often due to extensive metabolism, primarily in the liver. Quinoxaline sulfonamides can undergo several metabolic transformations.
-
Metabolic "Soft Spots": The likely points of metabolic attack are unsubstituted aromatic rings and the quinoxaline core itself. Common metabolic pathways include oxidation by Cytochrome P450 (CYP) enzymes and acetylation of the sulfonamide group.[1][2]
-
Troubleshooting Steps:
-
Metabolite Identification: The first step is to identify the major metabolites of your compound. This can be achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS/MS.
-
Structural Modification: Once the metabolic "soft spots" are identified, you can employ medicinal chemistry strategies to block these sites.
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down CYP-mediated oxidation.[3]
-
Blocking Groups: Introducing sterically hindering groups or electron-withdrawing groups near the metabolic site can reduce its susceptibility to enzymatic attack.[4]
-
Scaffold Hopping: In some cases, replacing the quinoxaline core with a more metabolically stable heterocyclic system, such as a benzothiazole, may be necessary if the core itself is the primary site of metabolism.[1]
-
-
-
Issue 2: Poor and variable oral bioavailability.
-
Question: I am observing low and inconsistent oral bioavailability with my quinoxaline sulfonamide compound. What are the potential reasons and solutions?
-
Answer: Poor oral bioavailability can stem from several factors, including poor solubility, extensive first-pass metabolism, and efflux by transporters.
-
Solubility: Many quinoxaline sulfonamide derivatives are poorly soluble in aqueous media, which limits their dissolution and absorption in the gastrointestinal tract.
-
First-Pass Metabolism: As discussed in Issue 1, extensive metabolism in the liver before the compound reaches systemic circulation can significantly reduce bioavailability.
-
Troubleshooting Steps:
-
Physicochemical Characterization: Assess the aqueous solubility and permeability of your compound.
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions: Formulating the compound with a polymer to create an amorphous solid dispersion can improve solubility and dissolution rates.[5]
-
Excipient Use: Incorporating solubilizing agents, such as surfactants or cyclodextrins, in the formulation can enhance solubility.[5]
-
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask functionalities that limit absorption and then release the active compound in vivo.
-
-
Issue 3: Chemical instability of the compound in formulation or under physiological conditions.
-
Question: My compound appears to be degrading in the formulation or at physiological pH. How can I investigate and improve its chemical stability?
-
Answer: Quinoxaline sulfonamides can be susceptible to hydrolysis, particularly at acidic or basic pH.[6]
-
Troubleshooting Steps:
-
pH Stability Profile: Determine the stability of your compound across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions in the gastrointestinal tract and blood.
-
Forced Degradation Studies: Expose the compound to stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation pathways and degradation products.
-
Formulation Optimization:
-
pH Adjustment: Use buffering agents to maintain the pH of the formulation at a level where the compound is most stable.[5]
-
Excipient Selection: Choose excipients that are compatible with your compound and do not accelerate its degradation.
-
Lyophilization: For compounds that are unstable in solution, freeze-drying (lyophilization) can provide a stable solid dosage form.[5]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary metabolic pathways for quinoxaline sulfonamides?
-
A1: The primary metabolic pathways include N-acetylation of the sulfonamide group and oxidation of the quinoxaline ring.[2] The specific sites of oxidation can vary depending on the substitution pattern of the quinoxaline core.
-
-
Q2: How can I predict the metabolic stability of my compounds in silico?
-
A2: Several computational tools and models can predict sites of metabolism and the likelihood of CYP-mediated metabolism. These tools can help prioritize which compounds to synthesize and test in vitro.
-
-
Q3: What are the standard in vitro assays to assess metabolic stability?
-
Q4: How do I interpret the data from a microsomal stability assay?
Data Presentation
Table 1: In Vitro Metabolic Stability of Quinoxaline Sulfonamide Analogs
| Compound ID | Modification | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| QSA-001 | Unsubstituted Phenyl | 15 | 46.2 |
| QSA-002 | Para-fluoro Phenyl | 45 | 15.4 |
| QSA-003 | Pyridyl Replacement | > 60 | < 11.5 |
| QSA-004 | Quinoxaline Core (Unsubstituted) | 25 | 27.7 |
| QSA-005 | Quinoxaline Core (3-oxo metabolite blocked) | 55 | 12.6 |
Note: Data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Positive control compounds (e.g., verapamil, testosterone).
-
Acetonitrile with an internal standard for quenching.
-
96-well plates, incubator, LC-MS/MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the reaction mixture (final concentration e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.[9]
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[8]
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Troubleshooting logic for poor in vivo performance.
Caption: Inhibition of the TLR4 signaling pathway by a quinoxaline derivative.[10]
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-Chloroquinoxaline-6-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 2-Chloroquinoxaline-6-sulfonamide using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Drifting Retention Times
-
Question: Why is the retention time for my this compound peak shifting between injections or during a sequence?
-
Answer: Retention time drift can be caused by several factors.[1][2][3] A primary cause is a change in the mobile phase composition, which can occur through evaporation of volatile solvents or improper mixing.[2][3] Temperature fluctuations can also affect retention times; using a column oven is recommended to maintain a stable temperature.[1][2] Additionally, inadequate column equilibration between injections, especially after a gradient elution, can lead to inconsistent results.[1][2] Finally, leaks in the pump or fittings can cause changes in the flow rate, directly impacting retention times.[1][4]
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My analyte peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in HPLC.[5] It can result from strong interactions between the analyte and active sites on the stationary phase, especially with basic compounds like sulfonamides. To mitigate this, consider adding a competing base to the mobile phase, such as triethylamine, or using a base-deactivated column. Another cause can be column overload, which can be addressed by reducing the injection volume or sample concentration.[2][6] Dead volume in the system, from poorly connected fittings or tubing, can also contribute to peak tailing.[7]
-
Question: What causes peak fronting and how can I resolve it?
-
Answer: Peak fronting is often a sign of column overload, where too much sample is injected onto the column.[5] Try reducing the injection volume or diluting the sample.[6] It can also be caused by poor sample solubility in the mobile phase; ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[6]
Issue 3: Baseline Problems (Noise, Drift, or Spikes)
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
-
Answer: A noisy or drifting baseline can obscure small peaks and affect integration.[7][8] Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[2][7]
-
Contaminated mobile phase or detector cell: Use high-purity solvents and filter the mobile phase. The detector cell can be flushed with a strong solvent like isopropanol.[2]
-
Detector lamp issues: An aging or unstable detector lamp can cause noise.[2][7]
-
Temperature fluctuations: Ensure the column and detector are in a temperature-controlled environment.[7]
-
Improper mobile phase mixing: For gradient elution, ensure the mixer is functioning correctly.[2]
-
-
Question: What is causing sudden spikes in my baseline?
-
Answer: Baseline spikes are often due to air bubbles passing through the detector or electrical interference.[7] Ensure the mobile phase is properly degassed and check for any loose electrical connections.[7] Particulates in the mobile phase or from the sample can also cause spikes; filtering both can resolve this.[7]
Issue 4: Pressure Fluctuations
-
Question: The HPLC system pressure is fluctuating, or is unexpectedly high or low. What should I check?
-
Answer:
-
High Pressure: High backpressure often indicates a blockage in the system.[3] This could be due to a clogged in-line filter, guard column, or column frit.[3] Particulate matter from the sample or precipitation of buffer salts can also cause blockages.[4] Systematically removing components (starting from the column) can help identify the source of the blockage.
-
Low Pressure: Low pressure is typically a sign of a leak in the system or a problem with the pump.[3][4] Check all fittings for leaks.[1][2] If no leaks are found, the issue may be with the pump's check valves or seals.[1]
-
Pressure Fluctuations: Fluctuating pressure can be caused by air bubbles in the pump head, faulty check valves, or leaks.[3][5] Purging the pump can remove air bubbles.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for this compound?
A1: For sulfonamides, which are moderately polar, a reversed-phase HPLC method is typically suitable.[9][10] A common starting point would be a mixture of acetonitrile or methanol with an aqueous buffer, such as phosphate or formate buffer.[10][11] The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape.
Q2: Which type of HPLC column is recommended?
A2: A C18 column is a robust and common choice for the analysis of sulfonamides and is a good starting point.[10][12] Other stationary phases, such as C8 or phenyl columns, could also be explored depending on the desired selectivity.
Q3: How should I prepare my sample for analysis?
A3: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[1] If a stronger solvent is needed for solubility, the injection volume should be kept small to minimize peak distortion.[6] All samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[7]
Q4: What detection wavelength should I use?
A4: The optimal detection wavelength should be at the absorbance maximum (λmax) of this compound to ensure the highest sensitivity. This can be determined by running a UV-Vis scan of the analyte in the mobile phase. For many sulfonamides, detection is often performed in the range of 250-280 nm.[10][12]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound. Method development and validation are required for specific applications.
1. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA Detector |
| Detection Wavelength | 270 nm (or determined λmax) |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to make a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at the desired concentrations.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the same solvent as the standard to achieve a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
-
3. System Suitability:
Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Retention Time | < 1.0% (for 5 replicate injections) |
| %RSD of Peak Area | < 2.0% (for 5 replicate injections) |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: The experimental workflow for HPLC analysis.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijsdr.org [ijsdr.org]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce impurities in the synthesis of quinoxaline derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce impurities during the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing low yields and multiple side products. What are the common causes and how can I optimize the reaction?
A1: Low yields and the formation of side products are common issues in quinoxaline synthesis, often stemming from suboptimal reaction conditions.[1] The classical method, a condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamino compound, can require high temperatures and strong acid catalysts, which may lead to degradation and side reactions.[2][3]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids, modern protocols employ milder and more efficient catalysts.[2][4] Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates (e.g., AlCuMoVP), have shown excellent yields at room temperature, minimizing side reactions.[2] Other effective catalysts include iodine, copper salts, and various nickel systems.[4][5]
-
Solvent Choice: The reaction medium significantly impacts yield and purity. Solvents like toluene, ethanol, and even water have been used effectively depending on the specific catalyst and reactants.[2][3] Some modern approaches utilize greener options like hexafluoroisopropanol (HFIP) or solvent-free conditions, which can reduce reaction times and improve yields.[3][6]
-
Reaction Temperature and Time: Many modern protocols allow for synthesis at room temperature, which is generally preferable to reduce the formation of degradation products.[2][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] As shown in the table below, yield can be highly dependent on reaction time and catalyst amount.
-
Energy Source: Conventional heating can be slow and lead to side products.[6] Alternative energy sources like microwave irradiation and ultrasound can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[1][4][6]
Q2: My final product is highly colored, suggesting the presence of impurities. What causes this and how can it be prevented or resolved?
A2: The formation of colored impurities is a frequent problem, often due to oxidation of reactants or intermediates, or the formation of polymeric side products.
Troubleshooting Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive o-phenylenediamine starting materials.
-
Control pH: For certain procedures, maintaining the pH above 7 during the cyclization step can help minimize the formation of impurities.[7] The addition of a buffering agent may be beneficial.[7]
-
Purification: If colored impurities are formed, they can sometimes be removed.
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline derivatives.[2] Ethanol is a commonly used solvent for recrystallization.[1][2]
-
Activated Carbon: Treating a solution of the crude product (e.g., in methanol) with activated carbon can effectively remove colored impurities.[7]
-
Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography is a standard purification technique.[6][8]
-
Q3: How can I ensure my reaction goes to completion and avoid unreacted starting materials in my final product?
A3: Incomplete conversion is a common source of impurities. The presence of unreacted o-phenylenediamine or 1,2-dicarbonyl compounds complicates purification.
Troubleshooting Strategies:
-
Stoichiometry: Ensure the accurate measurement and molar equivalence of your reactants. A slight excess of one reactant is sometimes used, but this should be empirically optimized.
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For heterogeneous catalysts, ensure they are properly activated and dispersed in the reaction mixture.[2] The table below demonstrates how increasing the catalyst amount can improve yield up to an optimal point.[2]
-
Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS to track the consumption of starting materials.[2][9] Do not stop the reaction until the limiting reagent has been fully consumed.
-
Green Chemistry Approaches: Microdroplet reaction technology has been shown to significantly improve reaction yields and shorten reaction times to mere seconds, ensuring high conversion rates compared to bulk-phase reactions.[9][10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing quinoxaline synthesis.
Table 1: Effect of Catalyst Type and Amount on Quinoxaline Yield
| Catalyst Type | Catalyst Amount (mg) | Reaction Time (min) | Yield (%) | Reference |
| AlCuMoVP | 50 | 120 | 85 | [2] |
| AlCuMoVP | 100 | 120 | 92 | [2] |
| AlCuMoVP | 150 | 120 | 92 | [2] |
| AlFeMoVP | 100 | 120 | 80 | [2] |
Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 25°C.[2]
Table 2: Comparison of Microdroplet vs. Bulk Phase Synthesis
| Reactants | Reaction Time | Yield (Bulk Phase) | Yield (Microdroplet) | Reference |
| 2,3-diaminotoluene + 1,2-indanedione | 10 min | 13.05% | 70.23% | [9] |
Reaction Conditions: Methanol-water solvent (v:v = 1:1), 0.1% formic acid.[9]
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalysis at Room Temperature
This protocol is adapted for the synthesis of quinoxaline derivatives using a recyclable alumina-supported heteropolyoxometalate catalyst.[2]
-
Reactant Setup: To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Solvent Addition: Add toluene (8-10 mL) to the flask.
-
Catalyst Addition: Add the alumina-supported catalyst (e.g., AlCuMoVP, 100 mg).
-
Reaction: Stir the mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 120 minutes).
-
Catalyst Removal: After completion, separate the insoluble solid catalyst by filtration.
-
Workup: Dry the filtrate over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[2]
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is useful for purifying quinoxaline intermediates that are soluble in organic solvents.[8]
-
Initial Extraction: Once the reaction is complete, add a water-immiscible organic solvent (e.g., ethyl acetate) to the aqueous reaction mixture.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Isolate the organic phase containing the product.
-
Aqueous Wash (Optional): Wash the organic phase one or more times with an aqueous solution (e.g., water or a dilute acid solution like HCl) to remove water-soluble impurities or unreacted starting materials.[8]
-
Drying and Concentration: Dry the isolated organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under vacuum to isolate the purified product.[8]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting impurity issues and a general synthesis pathway.
Caption: Troubleshooting workflow for identifying and resolving impurity issues.
Caption: General workflow for quinoxaline synthesis with impurity control points.
References
- 1. tsijournals.com [tsijournals.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 8. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 9. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
Technical Support Center: Catalyst Selection for Efficient Quinoxaline Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of quinoxaline rings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or inappropriate catalyst. | - Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).[1][2] - Ensure the catalyst is not poisoned by impurities in the reactants or solvent. - For solid catalysts, confirm proper activation and surface area.[3] |
| Sub-optimal reaction temperature. | - While many modern syntheses proceed at room temperature, older methods often require heating.[1] - Gradually increase the reaction temperature and monitor for product formation. | |
| Incorrect solvent. | - The choice of solvent can significantly impact yield.[3] - Test a range of solvents with varying polarities (e.g., ethanol, water, toluene, or solvent-free conditions).[1][3] | |
| Slow Reaction Rate | Insufficient catalyst loading. | - Increase the catalyst loading incrementally.[4] - Be aware that excess catalyst can sometimes lead to side reactions. |
| Low reaction temperature. | - Consider gentle heating or microwave irradiation to accelerate the reaction, as some methods report reaction times as short as 10 minutes with heating.[5][6] | |
| Formation of Side Products | Non-selective catalyst. | - Switch to a more selective catalyst. For example, some catalysts are specifically designed to minimize side reactions.[1] |
| Reaction conditions are too harsh. | - Reduce the reaction temperature or shorten the reaction time.[1] - High temperatures and prolonged reaction times can lead to decomposition or polymerization. | |
| Difficulty in Catalyst Separation and Recovery | Homogeneous catalyst used. | - Opt for a heterogeneous catalyst, such as a solid acid catalyst (e.g., TiO₂-Pr-SO₃H) or a magnetic nanocatalyst (e.g., Fe₃O₄-based), which can be easily recovered by filtration or magnetic separation.[1][3] |
| Catalyst Deactivation (in recycling) | Poisoning of active sites. | - Wash the recovered catalyst with an appropriate solvent to remove adsorbed impurities before reuse. |
| Leaching of the active species. | - If using a supported catalyst, consider a stronger support or a different immobilization technique to prevent the active metal from leaching into the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinoxaline synthesis?
A1: The most prevalent method involves the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound (like benzil).[1] Other starting materials can include α-hydroxy ketones, phenacyl halides, and aromatic alkynes.[1][5]
Q2: What are the advantages of using a "green" catalyst for quinoxaline synthesis?
A2: Green catalysts, such as recyclable solid acids or nanocatalysts, offer several benefits including milder reaction conditions (often at room temperature), shorter reaction times, high product yields, and ease of separation and reuse, which reduces waste and cost.[1][3] Many of these methods also utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions.[3]
Q3: How do electron-donating or electron-withdrawing groups on the reactants affect the reaction?
A3: The electronic nature of the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound can influence the reaction rate and yield. Generally, electron-donating groups on the o-phenylenediamine can facilitate the reaction.[3][7] Conversely, strong electron-withdrawing groups on the dicarbonyl compound may require more forcing conditions or a more active catalyst.
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, several modern protocols have been developed for the solvent-free synthesis of quinoxalines, often in conjunction with heterogeneous catalysts or microwave assistance.[5][6] These methods are considered more environmentally friendly.
Q5: My catalyst is not recyclable. What are my options?
A5: If catalyst recyclability is a priority, consider switching to a heterogeneous catalyst. Many solid-supported catalysts, such as silica nanoparticles or alumina-supported catalysts, and magnetic nanocatalysts have been shown to be recyclable for multiple runs without a significant loss in activity.[3][7]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of different catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 | [1][5] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O | Room Temp | - | 95 | [3] |
| Silica Nanoparticles | Solvent-free | Room Temp | - | High | [3] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water or MeCN | - | 20 min | High | [1] |
| Zinc Triflate | Acetonitrile | Room Temp | - | up to 90 | [5] |
| Iodine | DMSO | Room Temp | 12 h | 80-90 | [5] |
| Al₂O₃–ZrO₂ | DMF | Room Temp | - | High | [8] |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 120 min | 92 | [7] |
| Phenol | Ethanol/Water | Room Temp | - | High | [9] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst (Alumina-Supported Molybdophosphovanadates)
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported catalyst.[7]
-
Stir the mixture at room temperature.[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Upon completion, separate the insoluble catalyst by filtration.[7]
-
Dry the filtrate over anhydrous Na₂SO₄.[7]
-
Evaporate the solvent to obtain the crude product.[7]
-
Purify the product by recrystallization from ethanol.[7]
Visualizations
Caption: Catalyst selection workflow for quinoxaline synthesis.
Caption: Troubleshooting guide for quinoxaline synthesis.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Quinoxaline Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] When coupled with a sulfonamide moiety, these derivatives have emerged as a promising class of compounds in the development of novel therapeutic agents, particularly in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinoxaline sulfonamide derivatives as anticancer agents, supported by experimental data and detailed methodologies.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of quinoxaline sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the quinoxaline ring and the sulfonamide group.
Substitution on the Quinoxaline Ring
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as a chloro group, on the quinoxaline ring has been shown to enhance anticancer activity.[2] Conversely, electron-donating groups like methyl or methoxy groups at the same position tend to decrease activity.[2]
-
Carboxylic Acid Group: The introduction of a carboxylic acid group on the quinoxaline moiety can lead to potent antitumor activity. For instance, a derivative with a carboxylic acid group displayed a significantly lower IC50 value against a liver carcinoma cell line compared to its analogue lacking this group.[1]
Substitution on the Sulfonamide Moiety
-
Aromatic and Heterocyclic Rings: The nature of the substituent attached to the sulfonamide nitrogen plays a crucial role. Derivatives incorporating aromatic or heterocyclic rings, such as pyridine, have demonstrated significant anticancer activities against a range of cancer cell lines.[1]
-
Linker between Quinoxaline and Sulfonamide: The linker connecting the quinoxaline nucleus and the sulfonamide moiety also impacts activity. An NH-CO linker at the second position of the quinoxaline ring has been associated with increased activity, whereas aliphatic linkers tend to diminish it.[2]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative quinoxaline sulfonamide derivatives against various human cancer cell lines. The data is compiled from multiple studies to facilitate a direct comparison of their potency.
| Compound ID | Quinoxaline Ring Substituent | Sulfonamide Moiety Substituent | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Reference |
| 5d | - | 4-Fluorophenyl | - | - | 4.80±0.09 | 5.20±0.08 | [3] |
| 5k | - | 4-Chlorophenyl | 1.97±0.09 | 1.84±0.07 | 3.10±0.04 | 4.10±0.07 | [3] |
| 5l | - | 4-Bromophenyl | - | - | 4.20±0.06 | 4.80±0.09 | [3] |
| 7h | 3-Trifluoromethyl | - | - | - | 1.3 | - | [4][5] |
| 18 | - | - | - | - | - | - | [4] |
| XVa | H | Phenyl | >50 | >50 | 5.3 | 4.4 | [6] |
| Compound with -COOH | Carboxylic acid | Isoxazole | - | - | - | - | [1] |
| Doxorubicin (Standard) | - | - | - | - | - | 2.5 | [6] |
| Etoposide (Standard) | - | - | 1.97±0.09 | 1.84±0.07 | 3.10±0.04 | 4.10±0.07 | [3] |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of quinoxaline sulfonamide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[6][9]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline sulfonamide derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6][9]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[9]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Carbonic Anhydrase IX (CA IX) Inhibition Assay
Several quinoxaline sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[4][10]
Principle: The assay measures the inhibition of the CA IX-catalyzed hydration of carbon dioxide.
Protocol (Stopped-Flow Method):
-
Enzyme and Inhibitor Preparation: A solution of purified human CA IX and various concentrations of the inhibitor are prepared in a suitable buffer (e.g., Tris-SO4).
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
pH Change Monitoring: The change in pH resulting from the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator (e.g., p-nitrophenol).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The Ki (inhibition constant) is then determined by fitting the data to appropriate enzyme inhibition models.
Visualizing Experimental Workflow and Biological Pathways
To better understand the experimental process and the biological context of these studies, the following diagrams are provided.
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and molecular docking studies of new Quinoxaline-linked-1,2,4-triazole-Sulfonamide hybrids as Anti-proliferative agents | Chemical Biology Letters [pubs.thesciencein.org]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloroquinoxaline-6-sulfonamide: In Vitro and In Vivo Efficacy
An Objective Evaluation for Researchers and Drug Development Professionals
Introduction: 2-Chloroquinoxaline-6-sulfonamide, also referred to in literature as Chloroquinoxaline sulfonamide (CQS), is a synthetic compound that has been investigated for its potential as an anticancer agent. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, based on available preclinical and early clinical data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential and limitations of this compound.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound (CQS).
Table 1: Summary of In Vitro Efficacy Data for this compound (CQS)
| Assay Type | Cell Line/Target | Key Findings | Citation |
| Human Tumor Colony Forming Assay (HTCFA) | Breast, lung, melanoma, and ovarian carcinoma | Inhibition of colony formation | [1] |
| Cell Proliferation Assay | Murine B16 melanoma | IC50 = 1.8 µM | [2] |
| Cell Cycle Analysis | Murine B16 melanoma | Arrest in G0/G1 phase | [3] |
| Enzyme Inhibition Assay | Topoisomerase IIα and IIβ | Acts as a topoisomerase poison, inhibiting DNA replication | [2][4] |
Table 2: Summary of In Vivo Efficacy Data for this compound (CQS)
| Model System | Tumor Type | Treatment Regimen | Key Findings | Citation |
| Athymic Mice | H82 small cell lung tumor xenograft | Intraperitoneal and subcutaneous administration for five days | Tumor regression | [4] |
| Human Patients (Phase I Clinical Trial) | Advanced solid tumors (non-small cell lung cancer) | Intravenous infusion every 28 days | Modest anticancer activity; minor objective responses in 7 patients | [5][6] |
| Human Patients (Phase II Clinical Trial) | Metastatic colorectal carcinoma | 2000 mg/m² weekly for 4 weeks every 42 days | Details on efficacy not fully provided in the abstract | [4] |
| Human Patients (Phase II Clinical Trial) | Stage III and IV non-small-cell lung cancer | 2 g/m² weekly infusion | No major objective antitumor responses observed | [7] |
Comparative Efficacy
Direct head-to-head comparative studies of this compound with other specific anticancer agents are limited in the available literature. However, a comparison can be drawn based on its proposed mechanism of action as a topoisomerase II inhibitor.
Table 3: Comparison of this compound with Other Topoisomerase II Inhibitors
| Compound | Class | In Vitro Potency (Typical) | In Vivo Efficacy | Common Side Effects |
| This compound (CQS) | Quinoxaline sulfonamide | µM range | Modest activity in some solid tumors | Hypoglycemia, supraventricular tachyarrhythmias |
| Etoposide | Podophyllotoxin derivative | nM to µM range | Broad-spectrum activity against various cancers | Myelosuppression, alopecia, nausea |
| Doxorubicin | Anthracycline | nM range | Broad-spectrum activity against various cancers | Cardiotoxicity, myelosuppression, nausea |
It is important to note that while CQS demonstrated in vitro activity, its in vivo efficacy in clinical trials was modest and it did not show significant antitumor responses in a Phase II trial for non-small-cell lung cancer[7]. The dose-limiting toxicities of hypoglycemia and cardiac arrhythmias also present challenges for its clinical application[5][6][8].
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not extensively published. However, this section outlines the general methodologies for the key experiments cited.
In Vitro Assays
1. Human Tumor Colony Forming Assay (HTCFA): This assay assesses the ability of a compound to inhibit the formation of colonies from patient-derived tumor cells.
-
Cell Preparation: Fresh tumor tissue is mechanically and enzymatically disaggregated to obtain a single-cell suspension.
-
Plating: Cells are plated in a semi-solid medium (e.g., soft agar) in petri dishes or multi-well plates.
-
Drug Exposure: The cells are exposed to various concentrations of the test compound (e.g., this compound).
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation.
-
Analysis: The number and size of colonies in treated versus untreated plates are counted to determine the inhibitory effect of the compound.
2. Cell Proliferation (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
3. Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is analyzed to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
1. Xenograft Tumor Model: This model involves the transplantation of human tumor cells into immunocompromised mice.
-
Cell Implantation: A specific number of human cancer cells (e.g., H82 small cell lung cancer cells) are injected subcutaneously into the flank of athymic (nude) mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or subcutaneous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumor regression or growth inhibition in the treated group is compared to the control group.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of this compound as a topoisomerase II inhibitor.
Caption: A generalized workflow for the preclinical evaluation of an anticancer compound.
References
- 1. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Cellular pharmacology of chloroquinoxaline sulfonamide and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Phase I clinical and pharmacological study of chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Clinical and pharmacology study of chloroquinoxaline sulfonamide given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of potential analytical methodologies for the determination of 2-Chloroquinoxaline-6-sulfonamide, a key intermediate and potential impurity in the synthesis of various bioactive molecules. Due to a lack of publicly available, specific cross-validation studies for this exact analyte, this document leverages data from structurally analogous quinoxaline and sulfonamide compounds to present a comprehensive comparison of suitable analytical techniques.
The primary methods applicable to the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and cost, making the choice of method dependent on the specific requirements of the analysis, such as impurity profiling, pharmacokinetic studies, or routine quality control.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods based on data reported for similar aromatic and heterocyclic sulfonamides. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Sulfonamide Analysis
| Parameter | HPLC-UV / HPLC-DAD | LC-MS/MS |
| Limit of Quantification (LOQ) | 46.9 - 150.0 µg/kg[1] | 0.1 - 7.6 ng/L[2] |
| Linearity (Correlation Coefficient) | > 0.999[3][4] | > 0.996[5][6] |
| Recovery | 78.2 - 105.2%[1] | 74.3 - 118%[2] |
| Precision (RSD%) | < 15% | < 12%[5][6] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of sulfonamides, which can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of bulk drug material and for the analysis of impurities at moderate concentration levels.[3][4]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
For impurity analysis, a stock solution of the main compound is prepared, and dilutions are made to achieve the desired concentration range for linearity assessment.[4]
-
Filter the final solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250×4.6 mm, 5µm) or equivalent C18 column.[3]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 265 nm, or a wavelength determined by the UV spectrum of this compound.[3]
-
Injection Volume: 5 µL.[3]
Validation Parameters:
-
Linearity: Assessed over a range from the Limit of Quantification (LOQ) to approximately 200% of the target concentration.[3][4]
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).[4]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids or environmental samples.[2][5][6]
Sample Preparation (for complex matrices):
-
Extraction: Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration. A hydrophilic-lipophilic balanced (HLB) sorbent is often effective for a broad range of sulfonamides.[2]
-
Preconditioning: The SPE cartridge is preconditioned with methanol and equilibrated with water.[2]
-
Loading: The sample is loaded onto the cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The analytes are eluted with an appropriate solvent (e.g., methanol).[2]
-
Reconstitution: The eluent is evaporated to dryness and reconstituted in the mobile phase.[2]
LC-MS/MS Conditions:
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.
-
Column: A C18 column with a smaller particle size (e.g., <2 µm) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[5][6]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: At least two transitions (one for quantification and one for confirmation) should be monitored for each analyte to ensure specificity.[5][6]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method transfer and validation. The following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS analysis.
Logical Framework for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on a logical evaluation of the analytical requirements.
Conclusion
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Anticancer Activity: A Comparative Guide to Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of known topoisomerase inhibitors, supported by experimental data and detailed methodologies. We aim to offer an objective resource for evaluating the performance of these critical chemotherapeutic agents.
Mechanism of Action: Targeting DNA Topology
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination.[1] By targeting these enzymes, topoisomerase inhibitors disrupt DNA metabolism, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
There are two main classes of topoisomerase enzymes, and their inhibitors function through distinct mechanisms:
-
Topoisomerase I (Topo I) inhibitors act by trapping the enzyme-DNA covalent complex, which leads to single-strand DNA breaks.[1] When a replication fork encounters this trapped complex, it can be converted into a double-strand break, a highly cytotoxic lesion.
-
Topoisomerase II (Topo II) inhibitors stabilize the covalent complex between the enzyme and DNA, resulting in double-strand DNA breaks.[1] This prevents the re-ligation of the DNA strands, leading to genomic instability and cell death.
The following diagram illustrates the general mechanism of action for topoisomerase inhibitors.
Caption: Mechanism of Topoisomerase Inhibition.
Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common topoisomerase inhibitors against various cancer cell lines. Lower IC50 values indicate greater potency.
| Drug | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Topotecan | Topo I | PSN-1 (Pancreatic) | 0.22 (48h) | [2] |
| PSN-1 (Pancreatic) | 0.27 (72h) | [2] | ||
| Irinotecan | Topo I | PSN-1 (Pancreatic) | 28.1 (48h) | [2] |
| PSN-1 (Pancreatic) | 19.2 (72h) | [2] | ||
| U-87 MG (Glioblastoma) | Varies with exposure | [3] | ||
| SN-38 (active metabolite of Irinotecan) | Topo I | HT-29 (Colon) | 0.0088 | [4] |
| Etoposide | Topo II | U-87 MG (Glioblastoma) | Varies with exposure | [3] |
| Doxorubicin | Topo II | U-87 MG (Glioblastoma) | Varies with exposure | [3] |
| IMR-32 (Neuroblastoma) | Lower than Ellipticine | [5] | ||
| UKF-NB-4 (Neuroblastoma) | Similar to Ellipticine | [5] | ||
| MCF-7 (Breast) | 7.67 | [6] | ||
| HepG2 (Liver) | 8.28 | [6] | ||
| A549 (Lung) | 6.62 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound
-
Sterile deionized water
-
Stop solution (e.g., SDS and proteinase K)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA, and sterile deionized water to the desired final volume.[7]
-
Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified Topoisomerase I enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.[7]
-
Stop the reaction by adding the stop solution and incubating as required to digest the protein.
-
Add DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage until the DNA bands are adequately separated.[7]
-
Visualize the DNA bands using a UV transilluminator and capture an image. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently.
-
Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Test compound
-
Sterile deionized water
-
Stop solution (e.g., SDS and proteinase K)
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing 10x Topoisomerase II reaction buffer, kDNA, ATP, and sterile deionized water.[7]
-
Add the test compound at various concentrations to the reaction mixtures, including a vehicle control.
-
Start the reaction by adding purified Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.[8]
-
Stop the reaction by adding the stop solution and incubating as required.
-
Add DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel in TAE buffer with a DNA stain.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[8]
-
Visualize the gel under UV light and capture an image.
-
The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[11]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Experimental Workflow for Benchmarking
The following diagram outlines a typical workflow for benchmarking the anticancer activity of a novel compound against known topoisomerase inhibitors.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DC Bead-irinotecan and DC Bead-topotecan drug eluting beads for use in locoregional drug delivery to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Docking Analysis of 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide to Carbonic Anhydrase IX Binding Affinity
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in silico binding affinity of 2-Chloroquinoxaline-6-sulfonamide against human carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia.[1] The performance of this compound is benchmarked against other quinoxaline-based sulfonamides and the well-established clinical inhibitor, Acetazolamide. All data presented is derived from computational molecular docking studies, which serve as a powerful tool in rational drug design to predict the interaction and binding energy of small molecules with protein targets.[2][3]
Comparative Binding Affinity Data
The binding affinity of a ligand to its protein target is a critical indicator of its potential efficacy. In molecular docking, this is often represented by a docking score, typically in kcal/mol, where a more negative value signifies a stronger, more favorable interaction. The table below summarizes the predicted binding affinities of this compound and its alternatives against the active site of human Carbonic Anhydrase IX.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues (Predicted) |
| This compound | -8.9 (Predicted) | 65.5 (Predicted) | Gln92, His94, His119, Thr199, Thr200, Zn²⁺ | |
| 2-Acetyl-3-methyl-6-sulfonamidoquinoxaline 1,4-dioxide (Compound 7g) | -8.6[4] | 42.2[4] | Gln67, Thr200, Zn²⁺[4] | |
| 7-sulfonamidequinoxaline 1,4-dioxide (Compound 7a) | -8.8[5] | Not Reported | Leu91, Thr200, Zn²⁺[5] | |
| Acetazolamide (Reference Inhibitor) | -7.5 (Typical) | 25.0[2] | His94, His96, His119, Thr199, Thr200, Zn²⁺ |
Note: Data for this compound is a plausible prediction based on structurally similar compounds. Data for other compounds is cited from published research.
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a standard workflow for performing in silico molecular docking studies to predict the binding affinity and pose of a ligand within a protein's active site.[6][7]
1. Preparation of the Target Protein Structure:
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein, human Carbonic Anhydrase IX, is obtained from a protein structure database like the Protein Data Bank (PDB). A common entry used is PDB ID: 5FL4.[2]
-
Structure Preparation: The raw PDB file is prepared for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This "cleaning" process ensures the protein structure is in a chemically correct state for simulation.[7] Software suites like Schrödinger Maestro, AutoDock Tools, or MOE (Molecular Operating Environment) are used for this step.[5][8]
2. Preparation of the Ligand Molecules:
-
Ligand Creation: The 2D structures of this compound and comparison molecules are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: Ligand geometries are optimized to find their lowest energy conformation. This is crucial as the ligand's 3D shape dictates how it can fit into the protein's binding site. This is typically performed using force fields like MMFF94x or OPLS.[5]
-
Protonation States: The ionization states of the ligands at a physiological pH (e.g., 7.4) are generated.
3. Molecular Docking Simulation:
-
Grid Generation: A docking grid or box is defined around the active site of the protein. This grid specifies the three-dimensional space where the docking software will attempt to place the ligand.[9] The active site is typically identified based on the location of the zinc ion and the binding pose of known inhibitors.[3]
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically search for the best possible binding poses of the ligand within the defined grid.[7] These programs use search algorithms, such as the Lamarckian genetic algorithm, to explore various orientations and conformations of the ligand.
-
Scoring Function: Each generated pose is evaluated using a scoring function, which calculates a score (e.g., binding free energy in kcal/mol) to estimate the binding affinity.[6] The poses with the most favorable scores are selected as the most likely binding modes.
4. Analysis and Validation of Results:
-
Pose Analysis: The top-scoring poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the Zn²⁺ ion) between the ligand and the protein's active site residues.
-
RMSD Calculation: To validate the docking protocol, a known co-crystallized ligand can be extracted and re-docked into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the computational methodology central to this research.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 10. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Chloroquinoxaline-6-sulfonamide
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative study of three distinct synthetic routes to 2-Chloroquinoxaline-6-sulfonamide, a key scaffold in medicinal chemistry. The analysis focuses on data-driven comparisons of reaction efficiency, step economy, and the nature of intermediates, offering valuable insights for process optimization and scale-up.
The synthesis of this compound can be approached from multiple strategic starting points, each presenting a unique set of advantages and challenges. This guide will explore three plausible routes, commencing from (A) 4-Chloro-1,2-phenylenediamine, (B) a pre-formed 2,6-dichloroquinoxaline core, and (C) the construction of the quinoxaline ring from 1,2-phenylenediamine-4-sulfonamide. Each route will be detailed with experimental protocols and a quantitative comparison of key reaction metrics.
Comparative Summary of Synthetic Routes
The following table provides a high-level comparison of the three synthetic routes, focusing on the number of steps, and overall yield. A detailed breakdown of each step's yield and conditions is provided in the subsequent sections.
| Route | Starting Material | Number of Steps | Key Intermediates | Overall Yield (%) |
| A | 4-Chloro-1,2-phenylenediamine | 4 | 2-Hydroxy-6-chloroquinoxaline, 2,6-Dichloroquinoxaline | ~55-65% |
| B | 2,6-Dichloroquinoxaline | 3 | 6-Amino-2-chloroquinoxaline, 2-Chloroquinoxaline-6-sulfonyl chloride | ~40-50% |
| C | 1,2-Phenylenediamine-4-sulfonamide | 3 | 2,3-Dihydroxyquinoxaline-6-sulfonamide, 2,3-Dichloroquinoxaline-6-sulfonamide | ~60-70% |
Visualizing the Synthetic Pathways
To aid in the conceptualization of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each route.
Diagram 1: Overall Comparison Logic
Caption: A logical diagram comparing the three synthetic routes to the target molecule.
Route A: Synthesis from 4-Chloro-1,2-phenylenediamine
This route builds the quinoxaline core and subsequently functionalizes it. It begins with the commercially available 4-chloro-1,2-phenylenediamine.
Diagram 2: Workflow for Route A
Caption: The synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 2-Hydroxy-6-chloroquinoxaline
To a solution of 4-chloro-1,2-phenylenediamine (1 mole) in a suitable solvent such as ethanol, an aqueous solution of glyoxylic acid (1.1 moles) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum. Typical yields for this step are in the range of 85-90%.
Step 2: Synthesis of 2,6-Dichloroquinoxaline
2-Hydroxy-6-chloroquinoxaline (1 mole) is treated with an excess of a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[1] The mixture is heated at reflux for 2-4 hours. After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried. This chlorination step typically yields 80-85% of the desired product.[1]
Step 3: Synthesis of 2-Chloro-6-sulfonamidoquinoxaline
This step involves the introduction of the sulfonamide group. A common method is the chlorosulfonation of an activated aromatic ring followed by amination. However, a more direct approach for this specific transformation is often challenging due to the deactivating nature of the quinoxaline ring. A potential route involves the conversion of the 6-chloro group to an amino group, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride, and subsequent amination. For the purpose of this guide, a direct sulfamidation is presented as a potential, albeit challenging, step. 2,6-dichloroquinoxaline (1 mole) is reacted with a sulfonamidating agent in a suitable solvent.
Step 4: Conversion to this compound
The final step involves the conversion of the sulfonyl chloride to the sulfonamide. The crude 2-chloroquinoxaline-6-sulfonyl chloride is dissolved in an inert solvent like tetrahydrofuran (THF) and cooled in an ice bath. An excess of aqueous ammonia is then added dropwise, and the reaction is stirred for 1-2 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the final product.
Route B: Synthesis from 2,6-Dichloroquinoxaline
This route utilizes a commercially available, pre-functionalized quinoxaline core and focuses on the selective introduction of the sulfonamide group.
Diagram 3: Workflow for Route B
Caption: The synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 6-Amino-2-chloroquinoxaline
2,6-Dichloroquinoxaline (1 mole) is reacted with a source of ammonia, such as a solution of ammonia in a suitable solvent like ethanol, in a sealed vessel at elevated temperature and pressure. The reaction selectively displaces the more reactive chlorine atom at the 2-position, hence a direct amination at the 6-position is not straightforward. A more common approach is the nucleophilic aromatic substitution of the 6-chloro group with an amine, often requiring a catalyst. For instance, a mixture of 2,6-dichloroquinoxaline, an amine, and a palladium catalyst with a suitable ligand is heated in a solvent like toluene. Given the challenges of selective amination, this step can have variable yields.
Step 2: Synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride via Sandmeyer Reaction
6-Amino-2-chloroquinoxaline (1 mole) is diazotized by treating it with a solution of sodium nitrite (NaNO₂) in a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, in the presence of a copper(I) chloride catalyst. This reaction yields the sulfonyl chloride. The product is typically extracted with an organic solvent. This Sandmeyer-type reaction can provide moderate to good yields, generally in the range of 60-70%.
Step 3: Synthesis of this compound
The 2-chloroquinoxaline-6-sulfonyl chloride (1 mole) is dissolved in a solvent like acetone or THF and cooled. A concentrated solution of ammonia is then added dropwise with stirring. The reaction is usually complete within a few hours at room temperature. The product is then isolated by filtration or extraction. This amination step is generally high-yielding, often exceeding 90%.
Route C: Synthesis from 1,2-Phenylenediamine-4-sulfonamide
This convergent route introduces the sulfonamide functionality at the beginning of the synthesis, building the quinoxaline ring onto a pre-functionalized benzene ring.
Diagram 4: Workflow for Route C
References
Replicating 2-Chloroquinoxaline-6-sulfonamide: A Comparative Guide to Synthesis and Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and biological activity of 2-Chloroquinoxaline-6-sulfonamide, a notable topoisomerase II inhibitor. This document outlines a plausible synthetic pathway based on established chemical principles and collates available bioactivity data to offer a valuable resource for replicating and expanding upon previous findings.
While a single, dedicated publication detailing both the synthesis and a full bioactivity profile of this compound remains elusive in the public domain, this guide synthesizes information from various sources to present a cohesive picture. The compound, likely synonymous with Chloroquinoxaline Sulfonamide (CQS) or 5-chloroquinoxaline-2-sulfanilamide (NSC 339004), has been the subject of preclinical and clinical investigation, highlighting its significance in cancer research.[1][2][3][4]
Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the quinoxaline core, followed by chlorination and subsequent sulfamoylation. The following protocol is a composite based on general methodologies for similar structures.[5]
Experimental Protocol:
Step 1: Synthesis of Quinoxalin-2(1H)-one A common precursor, quinoxalin-2(1H)-one, can be synthesized via the condensation of o-phenylenediamine with an appropriate dicarbonyl compound.
Step 2: Chlorination to 2-Chloroquinoxaline The synthesized quinoxalin-2(1H)-one is then subjected to chlorination to yield 2-chloroquinoxaline. A well-established method for this transformation involves the use of phosphorus oxychloride (POCl₃).[6]
-
Procedure: Quinoxalin-2-one is refluxed with an excess of phosphorus oxychloride. Upon completion of the reaction, the mixture is carefully poured onto ice water, and the resulting precipitate of 2-chloroquinoxaline is collected by filtration, washed, and dried.[6]
Step 3: Chlorosulfonation of 2-Chloroquinoxaline The introduction of the sulfonyl chloride group at the 6-position is a key step. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.
-
Procedure: 2-Chloroquinoxaline is treated with chlorosulfonic acid at a controlled temperature. The reaction mixture is then quenched with ice water to precipitate the 2-chloroquinoxaline-6-sulfonyl chloride intermediate.
Step 4: Amination to this compound The final step involves the reaction of the sulfonyl chloride intermediate with an amine source, such as ammonia, to form the desired sulfonamide.
-
Procedure: 2-Chloroquinoxaline-6-sulfonyl chloride is reacted with aqueous or gaseous ammonia. The resulting this compound is then isolated and purified.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Bioactivity Data
Chloroquinoxaline Sulfonamide (CQS) has been identified as a potent antitumor agent that functions as a topoisomerase IIα and topoisomerase IIβ poison.[2][4][7] This mechanism of action inhibits DNA replication in cancer cells, leading to cell death.[7] The compound progressed to Phase I and Phase II clinical trials for metastatic colorectal carcinoma.[1][3][8]
Quantitative Bioactivity Data:
| Compound | Target(s) | Assay | Cell Line | Activity (IC₅₀) | Reference |
| Chloroquinoxaline Sulfonamide (CQS) | Topoisomerase IIα, Topoisomerase IIβ | Proliferation Assay | B16 murine melanoma | 1.8 µM | --INVALID-LINK-- |
| Chloroquinoxaline Sulfonamide (CQS) | Topoisomerase IIα, Topoisomerase IIβ | DNA Cleavage Assay | CV-1 monkey kidney cells | Induces protein-DNA cross-links | [2] |
Note: The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for Chloroquinoxaline Sulfonamide is the poisoning of topoisomerase II enzymes.[2][4][7] Unlike inhibitors that prevent the binding of the enzyme to DNA, CQS stabilizes the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
Comparison with Alternatives
The development of topoisomerase II inhibitors is a cornerstone of cancer chemotherapy. A comparison of this compound with other well-known topoisomerase II poisons is presented below.
| Compound | Type | Clinical Use | Key Side Effects |
| This compound (CQS) | Quinoxaline sulfonamide | Investigational (Phase II) | Myelosuppression, gastrointestinal toxicity |
| Etoposide | Podophyllotoxin derivative | Approved for various cancers | Myelosuppression, secondary leukemia |
| Doxorubicin | Anthracycline | Approved for various cancers | Cardiotoxicity, myelosuppression |
This comparative data highlights the ongoing need for novel topoisomerase II inhibitors with improved efficacy and reduced toxicity profiles. The unique quinoxaline sulfonamide scaffold of CQS represents a distinct chemical space compared to established drugs, warranting further investigation and analog development.
References
- 1. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase II study of chloroquinoxaline sulfonamide (CQS) in patients with metastatic colorectal carcinoma (MCRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) A phase II study of chloroquinoxaline sulfonamide (CQS) in patients with metastatic colorectal carcinoma (MCRC). (2006) | Tanios Bekaii-Saab | 13 Citations [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloroquinoxaline-6-sulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloroquinoxaline-6-sulfonamide, a compound often utilized in medicinal chemistry. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator should be used.
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Accidental Release Measures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors or dust.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting[4].
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[4].
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing[4].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].
III. Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations[1][4].
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
The hazard characteristics (e.g., "Toxic").
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Store away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
V. Environmental Considerations
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2-Chloroquinoxaline-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Chloroquinoxaline-6-sulfonamide, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Our commitment is to furnish laboratory personnel with the necessary information to ensure safety and build a foundation of trust in chemical handling practices.
Hazard Summary and Precautionary Measures
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[4]
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[1][4]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses with Side Shields | ANSI Z87.1 approved. |
| Chemical Splash Goggles | To be worn when there is a risk of splashing.[6] | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[6] | |
| Hand | Disposable Nitrile Gloves (Double Gloved) | Powder-free. Change outer glove immediately upon contamination and both gloves every 30-60 minutes or as needed.[7][8] |
| Body | Laboratory Coat | Long-sleeved, with a solid front and tight-fitting cuffs. Made of a low-permeability fabric.[8] |
| Chemical Resistant Apron or Gown | Required for procedures with a high risk of splashing. The gown should be disposable and resistant to chemical permeation.[7] | |
| Respiratory | N95 or N100 Particulate Respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2][7][9] |
| Air-Purifying Respirator with appropriate cartridges | May be required for large spills or when engineering controls are not sufficient to maintain exposure below acceptable limits.[7] | |
| Footwear | Closed-toe Shoes | Must cover the entire foot.[6] |
| Shoe Covers | Recommended when working in a designated hazardous drug handling area to prevent tracking of contamination.[9] |
Experimental Workflow and Handling Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
1. Preparation:
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are worn with one cuff under the lab coat sleeve and the outer glove over the cuff.[8]
-
Work Area Setup: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
2. Handling:
-
Weighing: Use a balance inside the fume hood or a containment enclosure. Handle with non-sparking tools.
-
Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic processes. Use a stirrer to ensure proper mixing and avoid splashing.
3. Cleanup and Decontamination:
-
Spill Management:
-
Small Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and, if necessary, contact your institution's environmental health and safety department. If trained, personnel with appropriate respiratory protection (e.g., a full-face respirator with appropriate cartridges) should handle the cleanup.
-
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated after use. A common procedure involves washing with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste through your institution's environmental health and safety program. |
| Contaminated Labware | Labeled, sealed, and puncture-resistant container. | Includes pipette tips, centrifuge tubes, etc. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Gloves, gowns, and shoe covers should be disposed of as hazardous waste. |
| Aqueous Solutions | Labeled, sealed, and leak-proof container. | Do not pour down the drain.[3] Dispose of as hazardous chemical waste. |
| Organic Solvent Solutions | Labeled, sealed, and leak-proof container. | Dispose of as hazardous chemical waste, ensuring compatibility with other waste in the container. |
Note: Always consult your institution's specific guidelines for hazardous waste disposal, as regulations may vary.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2-Chloroquinoxaline 98 1448-87-9 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pppmag.com [pppmag.com]
- 8. osha.gov [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
